molecular formula C8H8N2O B1270466 2-Methyl-1,3-benzoxazol-5-amine CAS No. 72745-76-7

2-Methyl-1,3-benzoxazol-5-amine

Cat. No.: B1270466
CAS No.: 72745-76-7
M. Wt: 148.16 g/mol
InChI Key: FECYTFWPNCBIHC-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECYTFWPNCBIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353297
Record name 2-methyl-1,3-benzoxazol-5-amine
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72745-76-7
Record name 2-methyl-1,3-benzoxazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-benzoxazol-5-amine
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Foundational & Exploratory

2-Methyl-1,3-benzoxazol-5-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic route for 2-Methyl-1,3-benzoxazol-5-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound. The structure consists of a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and an amine group at the 5-position.

Structural InformationData
IUPAC Name This compound[1]
SMILES Cc1nc2cc(N)ccc2o1[2]
InChI 1S/C8H8N2O/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3[2]
InChI Key FECYTFWPNCBIHC-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted.

PropertyValueReference
Molecular Formula C₈H₈N₂O[2]
Molar Mass 148.16 g/mol [2]
Melting Point 50-53 °C
Boiling Point (Predicted) 290.6 ± 13.0 °C
Density (Predicted) 1.254 ± 0.06 g/cm³
Appearance Solid[2]

Proposed Synthetic Pathway

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A 4-Methyl-2-nitrophenol B N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide A->B Acetic Anhydride, Heat C 2-Methyl-5-nitro-1,3-benzoxazole B->C Heat (Dehydration) D This compound C->D Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide

  • In a round-bottom flask, dissolve 4-methyl-2-nitrophenol in an excess of acetic anhydride.

  • Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide.

Step 2: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole

  • The N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide from the previous step is heated, either neat or in a high-boiling solvent.

  • This thermal dehydration leads to the cyclization to form the benzoxazole ring.

  • The progress of the reaction should be monitored by TLC.

  • Upon completion, the product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • Dissolve 2-Methyl-5-nitro-1,3-benzoxazole in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common reagents for nitro group reduction include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd-C) catalyst.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, the mixture is worked up accordingly. For the SnCl₂/HCl reduction, the reaction is typically basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Reactivity and Potential Applications

Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[3] While specific studies on this compound are limited, the benzoxazole scaffold is a key pharmacophore in drugs with various therapeutic applications.

The presence of the amine group at the 5-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be explored for activities such as:

  • Anticancer agents

  • Antimicrobial agents

  • Antiviral agents

  • Anti-inflammatory agents

The general importance of the benzoxazole core in drug discovery is illustrated below.

G A Benzoxazole Core Structure B Anticancer Activity A->B C Antimicrobial Activity A->C D Antiviral Activity A->D E Anti-inflammatory Activity A->E F Drug Development & Medicinal Chemistry B->F C->F D->F E->F

Caption: Biological significance of the benzoxazole scaffold in drug discovery.

Safety and Handling

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and causes serious eye irritation.[2]

Safety InformationDetails
Pictograms GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[2]
Precautionary Statements P264, P280, P301+P312, P305+P351+P338, P337+P313, P501[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical and Spectral Data of 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and predicted spectral properties of the heterocyclic compound 2-Methyl-1,3-benzoxazol-5-amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported physical characteristics with predicted spectral data based on the analysis of structurally similar benzoxazole derivatives. This guide also outlines a general experimental protocol for the synthesis of related compounds, which can be adapted for the preparation of the title compound.

Compound Identity and Physical Properties

This compound is a substituted benzoxazole derivative. The benzoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂ON/A
Molar Mass 148.16 g/mol N/A
CAS Number 72745-76-7N/A
Melting Point 50-53 °CN/A
Boiling Point 290.6 ± 13.0 °C (Predicted)N/A
Density 1.254 ± 0.06 g/cm³ (Predicted)N/A
Appearance Solid (form)N/A

Spectral Data (Predicted)

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit the following signals:

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ) ppmMultiplicityAssignment
~2.4-2.5Singlet-CH₃ (at position 2)
~5.0-6.0Broad Singlet-NH₂ (protons of the amine group)
~6.5-7.5MultipletAromatic protons on the benzene ring

Note: The exact chemical shifts of the aromatic protons will depend on the substitution pattern and the solvent used.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is expected to show signals corresponding to the eight carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppmAssignment
~14-22-CH₃
~100-150Aromatic and Heterocyclic Carbons
~160-170C2 Carbon of the oxazole ring

Note: The signals for the aromatic carbons would require more detailed analysis and comparison with experimentally obtained spectra for precise assignment.

Predicted Infrared (IR) Spectral Data

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-Strong, BroadN-H stretching (asymmetric and symmetric) of the primary amine
3100-3000Medium-WeakC-H stretching (aromatic)
2950-2850Medium-WeakC-H stretching (aliphatic -CH₃)
~1620Medium-StrongN-H bending (scissoring) of the primary amine
~1580Medium-StrongC=N stretching of the oxazole ring
~1500Medium-StrongC=C stretching (aromatic)
~1250Medium-StrongC-N stretching (aromatic amine)
~1200Medium-StrongC-O-C stretching of the oxazole ring
Predicted Mass Spectrometry Data

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Fragmentation

m/z ValueAssignment
148Molecular Ion (M⁺)

Note: The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or CH₃CN, as well as cleavage of the benzoxazole ring, leading to characteristic fragment ions.

Experimental Protocols: A General Approach to Synthesis

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol derivative with a suitable carboxylic acid or its derivative. For the target molecule, this would involve the reaction of 2-amino-4-nitrophenol followed by reduction of the nitro group.

General Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole
  • Reaction Setup: To a round-bottom flask, add 2-amino-4-nitrophenol and a suitable acetylating agent (e.g., acetic anhydride or acetyl chloride) in a solvent such as glacial acetic acid or an inert solvent like toluene.

  • Condensation: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-methyl-5-nitro-1,3-benzoxazole.

Reduction to this compound
  • Reaction Setup: The synthesized 2-methyl-5-nitro-1,3-benzoxazole is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Reduction: A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is added to the solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work-up: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The final product, this compound, can be purified by column chromatography or recrystallization.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-Amino-4-nitrophenol + Acetic Anhydride B Condensation (Reflux) A->B C 2-Methyl-5-nitro-1,3-benzoxazole B->C D Reduction (e.g., SnCl2/HCl) C->D E This compound (Crude Product) D->E F Recrystallization or Column Chromatography E->F G Pure this compound F->G H Physical Data (MP, etc.) G->H I Spectral Analysis (NMR, IR, MS) G->I

Caption: Generalized synthetic and characterization workflow.

Conclusion

This technical guide consolidates the available physical data for this compound and provides predicted spectral characteristics to aid in its identification and characterization. The outlined synthetic protocol offers a viable, general approach for its preparation in a laboratory setting. Further experimental work is required to confirm the predicted spectral data and to explore the potential biological activities of this compound. Researchers and drug development professionals can use this guide as a foundational resource for their studies involving this and related benzoxazole derivatives.

An In-depth Technical Guide to CAS Number 72745-76-7: Properties, Hazards, and Biological Potential of 5-Amino-2-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, known hazards, and biological potential of the compound with CAS number 72745-76-7, identified as 5-Amino-2-methyl-1,3-benzoxazole. While this specific molecule is primarily utilized as a key intermediate in the synthesis of more complex, biologically active compounds, the benzoxazole scaffold itself is a privileged structure in medicinal chemistry. This document summarizes the available data for the core compound and explores the broader therapeutic applications of the benzoxazole class, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties

5-Amino-2-methyl-1,3-benzoxazole is a solid organic compound. Its fundamental properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 72745-76-7
IUPAC Name 2-Methyl-1,3-benzoxazol-5-amine
Synonyms 5-Amino-2-methylbenzoxazole, 2-Methylbenzo[d]oxazol-5-amine
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Physical Form Solid, Crystalline Powder
Melting Point Not available

Hazards and Safety Information

Based on available safety data sheets, 5-Amino-2-methyl-1,3-benzoxazole is classified with the following hazards. It is imperative that appropriate safety precautions are taken when handling this compound in a laboratory setting.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Not ClassifiedP280
Serious Eye Damage/Irritation Not ClassifiedP305+P351+P338

Handling and Storage:

  • Wear protective gloves, clothing, and eye/face protection.

  • Wash hands and any exposed skin thoroughly after handling.

  • Store in a well-ventilated place. Keep container tightly closed.

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of 5-Amino-2-methyl-1,3-benzoxazole are not extensively published in peer-reviewed literature, general methods for the synthesis of benzoxazole derivatives are well-established. A common approach involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative.

General Synthetic Protocol for 2-Substituted-5-aminobenzoxazoles

This protocol describes a general method that can be adapted for the synthesis of 5-Amino-2-methyl-1,3-benzoxazole.

dot

G General Synthesis of 5-Amino-2-methyl-1,3-benzoxazole cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products R1 2,4-Diaminophenol P1 Condensation & Cyclization R1->P1 R2 Acetic Anhydride or Acetyl Chloride R2->P1 Prod 5-Amino-2-methyl-1,3-benzoxazole P1->Prod Byprod Byproducts (e.g., Acetic Acid, HCl) P1->Byprod P2 Solvent (e.g., Toluene) P2->P1 P3 Heat (Reflux) P3->P1

Caption: General synthetic workflow for 5-Amino-2-methyl-1,3-benzoxazole.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-diaminophenol in a suitable solvent such as toluene.

  • Reagent Addition: Slowly add a slight molar excess of acetic anhydride or acetyl chloride to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activities and Potential Applications

While there is limited specific biological data for 5-Amino-2-methyl-1,3-benzoxazole itself, the benzoxazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. This compound serves as a valuable starting material for the synthesis of derivatives with significant biological activities.

Antimicrobial and Antifungal Activity

Benzoxazole derivatives have been extensively investigated for their potent antimicrobial and antifungal properties. The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes.

dot

G Proposed Antimicrobial Mechanism of Benzoxazole Derivatives cluster_drug Drug Action cluster_target Bacterial Target cluster_effect Cellular Effect Drug Benzoxazole Derivative Enzyme DNA Gyrase / Topoisomerase IV Drug->Enzyme Inhibition DNA DNA Replication & Repair Enzyme->DNA Required for Cell Bacterial Cell Death DNA->Cell Essential for Survival

Caption: Inhibition of DNA gyrase by benzoxazole derivatives.

Anticancer Activity

Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents. These compounds have been shown to target various pathways involved in cancer cell proliferation and survival.

dot

G Potential Anticancer Mechanisms of Benzoxazole Derivatives cluster_drug Drug Action cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Drug Benzoxazole Derivative P1 Tubulin Polymerization Drug->P1 Inhibition P2 Kinase Signaling (e.g., mTOR) Drug->P2 Modulation P3 DNA Repair (e.g., PARP) Drug->P3 Inhibition O1 Cell Cycle Arrest P1->O1 O2 Apoptosis P2->O2 P3->O2

Caption: Multiple anticancer pathways targeted by benzoxazoles.

Other Potential Therapeutic Areas

The versatility of the benzoxazole scaffold has led to its exploration in a variety of other therapeutic areas, including:

  • Anti-inflammatory agents

  • Anthelmintic drugs

  • Antiviral compounds

  • Central nervous system (CNS) active agents

Conclusion

5-Amino-2-methyl-1,3-benzoxazole (CAS 72745-76-7) is a valuable chemical intermediate with a well-defined chemical structure and known hazards that necessitate careful handling. While direct biological activity data for this specific compound is sparse, its core benzoxazole structure is of significant interest to the medicinal chemistry community. The extensive research into benzoxazole derivatives demonstrates a broad range of potent biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For researchers and drug development professionals, 5-Amino-2-methyl-1,3-benzoxazole represents a key building block for the synthesis of novel therapeutic agents. Further investigation into the biological profile of this core molecule and its simple derivatives may yet uncover intrinsic activities of interest. The experimental protocols and mechanistic insights provided in this guide for the broader benzoxazole class can serve as a foundation for future research and development efforts centered around this versatile scaffold.

The Benzoxazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazole core, a heterocyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the benzoxazole core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. This document details the quantitative biological data of various benzoxazole derivatives, provides explicit experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Physicochemical Properties and Biological Versatility

The benzoxazole nucleus is a planar, bicyclic system with a molecular formula of C₇H₅NO.[1] Its aromaticity and the presence of both nitrogen and oxygen heteroatoms contribute to its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. These interactions are fundamental to the diverse biological activities exhibited by benzoxazole derivatives, which include anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[2][3] The structural rigidity of the benzoxazole core provides a stable platform for the introduction of various substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Targeting Key Signaling Pathways

Benzoxazole derivatives have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in tumor growth, proliferation, and survival.[4] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6]

Quantitative Data: Anticancer Activity of Benzoxazole Derivatives

The in vitro cytotoxic and enzyme inhibitory activities of various benzoxazole derivatives are summarized below.

Compound IDCancer Cell LineIC50 (µM)TargetIC50 (nM)Reference(s)
12l HepG210.50VEGFR-297.38[5]
MCF-715.21[5]
12d HepG223.61VEGFR-2194.6[5]
12i HepG227.30VEGFR-2155[5]
13a HepG225.47VEGFR-2267.80[5]
14o HepG2-VEGFR-2586.3 (pg/ml)
14l HepG26.70VEGFR-2636.2 (pg/ml)
14b HepG2-VEGFR-2705.7 (pg/ml)
1 HCT-1167.2VEGFR-2268[7]
MCF-77.8[7]
11 HCT-116-VEGFR-2361[7]
12 HCT-116-VEGFR-2385[7]
10b A5490.13--[8]
MCF-70.10[8]
HT-290.22[8]
3c MCF-74--[9]
3b MCF-712--[9]
3e HepG217.9--[9]
B12 Breast Cancer Cell Lines4.96 - 9.82mTOR-[10]
B20 Breast Cancer Cell Lines4.96 - 9.82mTOR-[10]
10 KB3.3Topoisomerase II-[3]
11 MCF-7, HCT-116Promising Activity--[3]
5 MCF-7Significant Activity--[3]
6 MCF-7Significant Activity--[3]
4, 6, 25, 26 HCT116Best Anticancer Activity--[11]
Signaling Pathways in Oncology

Benzoxazole derivatives can inhibit the autophosphorylation of VEGFR-2, thereby blocking downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation and migration.[5]

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.

Certain benzoxazole derivatives induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins.[12] They can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[12] This promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death.[12][13]

Intrinsic_Apoptosis_Pathway Benzoxazole Benzoxazole Derivative Bax Bax Benzoxazole->Bax Upregulates Bcl2 Bcl-2 Benzoxazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase3 Caspase-3 CytochromeC->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Modulation of the intrinsic apoptosis pathway by benzoxazole derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzoxazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[11][14][15][16]

Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives

The minimum inhibitory concentrations (MICs) of various benzoxazole derivatives against selected microbial strains are presented below.

Compound IDBacillus subtilis (MIC, µM)Escherichia coli (MIC, µM)Pseudomonas aeruginosa (MIC, µM)Klebsiella pneumoniae (MIC, µM)Salmonella typhi (MIC, µM)Candida albicans (MIC, µM)Aspergillus niger (MIC, µM)Reference(s)
1 -----0.34 x 10⁻³-[11]
10 1.14 x 10⁻³------[11]
13 --2.57 x 10⁻³----[11]
16 ---1.22 x 10⁻³---[11]
19 ----2.40 x 10⁻³-2.40 x 10⁻³[11]
20 ----2.40 x 10⁻³--[11]
24 -1.40 x 10⁻³-----[11]
Various -----MICs from 64 µg/ml-[15]
Experimental Workflow for Antimicrobial Screening

A typical workflow for the discovery and evaluation of novel antimicrobial benzoxazole compounds is outlined below.

Antimicrobial_Screening_Workflow cluster_0 Discovery Phase cluster_1 Screening Phase cluster_2 Evaluation Phase Synthesis Synthesis of Benzoxazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization PrimaryScreening Primary Screening (e.g., Agar Well Diffusion) Characterization->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism Toxicity Cytotoxicity Assays MIC->Toxicity Lead Lead Compound Identification Mechanism->Lead Toxicity->Lead

A generalized workflow for antimicrobial drug discovery featuring benzoxazole derivatives.

Anti-inflammatory Activity

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[17][18]

Quantitative Data: Anti-inflammatory Activity of Benzoxazole Derivatives

The inhibitory concentrations of various benzoxazole derivatives against key inflammatory mediators are presented below.

Compound IDTargetIC50 (µM)Reference(s)
3c IL-610.14[19]
3d IL-65.43[19]
3g IL-65.09[19]
Methyl-2-amino benzoxazole carboxylate Tosylate COX-211.5 (µg/ml)[20]
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate COX-225.8 (µg/ml)[20]
Methyl-2-benzamido benzoxazole-5- carboxylate COX-230.7 (µg/ml)[20]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a benzoxazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzoxazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a benzoxazole derivative against a specific microorganism.

Materials:

  • 96-well flat-bottom microtiter plates

  • Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Benzoxazole derivative stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth and solvent)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the benzoxazole compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well, except for the sterility control wells.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative growth control (broth with inoculum and the solvent used to dissolve the compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the inhibitory activity of a benzoxazole derivative against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Benzoxazole derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Compound Addition: Add the serially diluted benzoxazole derivative to the wells of the 96-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent and then the kinase detection reagent according to the manufacturer's protocol.

  • Luminescence Measurement: Read the luminescence signal using a luminometer. A lower signal indicates higher kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The benzoxazole core represents a highly versatile and valuable scaffold in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential for the development of novel therapeutics in oncology, infectious diseases, and inflammation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this privileged chemical entity. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of lead compounds to translate the promising in vitro and in vivo activities into clinically successful drugs.

References

Potential Pharmacological Activities of 2-Methyl-1,3-benzoxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the potential pharmacological activities of 2-Methyl-1,3-benzoxazol-5-amine based on the known biological effects of structurally related benzoxazole derivatives. Direct experimental data for this specific compound is limited in publicly available scientific literature. Therefore, the information presented herein is largely inferential and intended to guide further research and drug discovery efforts.

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3][4] Derivatives of benzoxazole have been extensively investigated and have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[1][5][6] The specific compound, this compound, features a methyl group at the 2-position and an amine group at the 5-position. While this exact substitution pattern is not extensively documented, the individual and combined influence of these substituents on the benzoxazole core, as suggested by structure-activity relationship (SAR) studies of analogous compounds, allows for the postulation of its potential pharmacological profile.[7][8]

Synthesis of Benzoxazole Derivatives

The synthesis of 2-substituted benzoxazole derivatives, including those with a 5-amino group, typically involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid, aldehyde, or other suitable precursor.[3][9][10] Polyphosphoric acid (PPA) is a commonly used catalyst for this cyclization reaction.[3][10]

A general synthetic workflow for 2-substituted-5-aminobenzoxazoles is depicted below:

synthesis_workflow o-Aminophenol_derivative Substituted o-Aminophenol (with amino group precursor at position 4) Cyclization Cyclization Reaction (e.g., with PPA) o-Aminophenol_derivative->Cyclization Carboxylic_Acid_or_equivalent Carboxylic Acid (e.g., Acetic Acid for 2-methyl) Carboxylic_Acid_or_equivalent->Cyclization Benzoxazole_derivative This compound Cyclization->Benzoxazole_derivative antimicrobial_protocol cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_dilution Prepare serial dilutions of This compound Incubation Inoculate diluted compound with microbial suspension in microplate wells Compound_dilution->Incubation Inoculum_prep Prepare standardized microbial inoculum Inoculum_prep->Incubation Incubate Incubate at optimal temperature and duration Incubation->Incubate Readout Visually or spectrophotometrically assess microbial growth Incubate->Readout MIC_determination Determine MIC (lowest concentration with no visible growth) Readout->MIC_determination anticancer_protocol cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_seeding Seed cancer cells in a 96-well plate Compound_treatment Treat cells with various concentrations of This compound Cell_seeding->Compound_treatment Incubation Incubate for a defined period (e.g., 48-72 hours) Compound_treatment->Incubation MTT_addition Add MTT reagent to each well Incubation->MTT_addition Formazan_solubilization Solubilize formazan crystals MTT_addition->Formazan_solubilization Absorbance_measurement Measure absorbance at a specific wavelength Formazan_solubilization->Absorbance_measurement IC50_calculation Calculate the IC50 value Absorbance_measurement->IC50_calculation anti_inflammatory_protocol cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Animal_grouping Group rats and administer test compound or vehicle Carrageenan_injection Inject carrageenan into the sub-plantar region of the paw Animal_grouping->Carrageenan_injection Paw_volume_measurement Measure paw volume at regular intervals Carrageenan_injection->Paw_volume_measurement Edema_inhibition_calculation Calculate the percentage inhibition of edema Paw_volume_measurement->Edema_inhibition_calculation signaling_pathway cluster_targets Potential Molecular Targets cluster_outcomes Potential Pharmacological Outcomes Compound This compound Enzymes Enzymes (e.g., COX, Topoisomerase, Kinases) Compound->Enzymes Inhibition DNA DNA Compound->DNA Interaction Receptors Receptors (e.g., 5-HT3) Compound->Receptors Antagonism Anti_inflammatory Anti-inflammatory Effects Enzymes->Anti_inflammatory Anticancer Anticancer Effects Enzymes->Anticancer DNA->Anticancer Antimicrobial Antimicrobial Effects DNA->Antimicrobial Modulation of\nPhysiological Responses Modulation of Physiological Responses Receptors->Modulation of\nPhysiological Responses

References

The Versatile Building Block: A Technical Guide to 2-Methyl-1,3-benzoxazol-5-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-benzoxazol-5-amine is a heterocyclic aromatic compound that has garnered significant interest in the field of organic synthesis, particularly in medicinal chemistry. Its rigid benzoxazole core, coupled with a reactive primary amine, makes it a valuable scaffold for the construction of a diverse array of complex molecules with a wide range of biological activities. Benzoxazole derivatives are known to exhibit potent pharmacological properties, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a pivotal building block in the development of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling and characterization.

PropertyValueReference
CAS Number 72745-76-7[5]
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [5]
Appearance Solid
Melting Point 50-53 °C[5]
Boiling Point (Predicted) 290.6 ± 13.0 °C[5]
Density (Predicted) 1.254 ± 0.06 g/cm³[5]

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step sequence involving the acylation of a substituted aminophenol followed by cyclization. A common and efficient starting material is 2,4-diaminophenol.

Workflow for the Synthesis of this compound

Synthesis_Workflow Start 2,4-Diaminophenol Step1 Acylation with Acetic Anhydride Start->Step1 Intermediate N-(4-amino-2-hydroxyphenyl)acetamide Step1->Intermediate Step2 Cyclization (e.g., heating, acid catalysis) Intermediate->Step2 Product This compound Step2->Product Reactions cluster_reactions Reactions of the Amino Group Start This compound Acylation Acylation (RCOCl, (RCO)₂O) Start->Acylation Sulfonylation Sulfonylation (RSO₂Cl) Start->Sulfonylation Alkylation Alkylation (R-X) Start->Alkylation Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Condensation Condensation (Aldehydes, Ketones) Start->Condensation Product_Acyl Amides Acylation->Product_Acyl Product_Sulfonyl Sulfonamides Sulfonylation->Product_Sulfonyl Product_Alkyl Secondary/Tertiary Amines Alkylation->Product_Alkyl Product_Diazo Diazonium Salts (for Sandmeyer, etc.) Diazotization->Product_Diazo Product_Imine Imines (Schiff Bases) Condensation->Product_Imine Signaling_Pathway cluster_pathways Potential Cellular Targets Compound This compound Derivative Enzymes Enzyme Inhibition (e.g., Kinases, Topoisomerases) Compound->Enzymes Receptors Receptor Binding (e.g., GPCRs) Compound->Receptors DNA DNA Intercalation/ Binding Compound->DNA Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Enzymes->Cellular_Response Receptors->Cellular_Response DNA->Cellular_Response

References

Solubility and stability of 2-Methyl-1,3-benzoxazol-5-amine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility and Stability of 2-Methyl-1,3-benzoxazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility and stability data for this compound is limited. This guide provides a framework of established experimental protocols to enable researchers to determine these critical parameters in the laboratory.

Introduction

This compound is a heterocyclic amine of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in common laboratory solvents and its chemical stability under various conditions is fundamental for its application in research and development. Poor solubility can hinder formulation and bioavailability, while instability can compromise the integrity and shelf-life of the compound and any resulting products.

This technical guide outlines standardized methodologies for determining the solubility and stability profiles of this compound. The protocols described are based on widely accepted scientific principles, such as the shake-flask method for thermodynamic solubility and the International Council for Harmonisation (ICH) guidelines for stability testing.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Solid
Melting Point 50-53°C
Boiling Point (Predicted) 290.6 ± 13.0 °C
Density (Predicted) 1.254 ± 0.06 g/cm³

Solubility Determination

The solubility of a compound is a critical parameter that influences its handling, formulation, and biological absorption. The following sections detail a qualitative assessment and a quantitative protocol for determining the solubility of this compound.

Qualitative Solubility Assessment

A preliminary assessment can be performed to understand the compound's general solubility characteristics based on its acidic amine functional group. The following workflow can be used to classify the compound.

G cluster_0 Qualitative Solubility Analysis Workflow start This compound water Test in Water start->water soluble_water Water-Soluble water->soluble_water Yes insoluble_water Water-Insoluble water->insoluble_water No hcl Test in 5% HCl soluble_hcl Soluble (Amine) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Test in 5% NaOH insoluble_naoh Insoluble naoh->insoluble_naoh No h2so4 Test in conc. H₂SO₄ soluble_h2so4 Soluble (Neutral) h2so4->soluble_h2so4 Yes insoluble_h2so4 Inert h2so4->insoluble_h2so4 No insoluble_water->hcl insoluble_hcl->naoh insoluble_naoh->h2so4

Qualitative solubility testing flowchart.

Given the amine functional group, this compound is expected to be soluble in acidic solutions like 5% HCl.

Quantitative Solubility Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1] It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone). The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[2]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Concentration Analysis:

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility by accounting for the dilution factor. Report the results in units such as mg/mL or µg/mL.

Data Presentation: Quantitative Solubility

The following table should be used to record the experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Observations
Water (pH 7.0)25
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25
Acetone25
Acetonitrile25
Phosphate Buffered Saline (PBS, pH 7.4)25

Stability Assessment

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are essential for understanding degradation pathways and developing stability-indicating analytical methods.[4][5]

Experimental Protocol:

  • Acid/Base Hydrolysis:

    • Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH.

    • Incubate samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[6]

    • At specified time points, withdraw samples, neutralize them, and analyze for degradation.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Expose solid samples of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[6]

    • Analyze the samples at different time intervals.

  • Photostability:

    • Expose solid samples and solutions of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[7]

    • Include dark controls (samples wrapped in aluminum foil) to differentiate between thermal and light-induced degradation.[7]

    • Analyze the exposed and control samples.

Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period or shelf life for the compound under defined storage conditions, following ICH Q1A(R2) guidelines.[8][9]

Experimental Protocol:

  • Batch Selection: Use at least one representative batch of this compound.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[9]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[9]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[9]

    • Accelerated: 0, 3, and 6 months.[9]

  • Analytical Testing: At each time point, test the samples for key attributes such as:

    • Appearance (color, physical state)

    • Assay (potency)

    • Degradation products/impurities

Data Presentation: Stability

The following table should be used to record stability data.

ConditionTime PointAppearanceAssay (%)Total Impurities (%)Specific Degradants (%)
Initial 0 Months
Long-Term 3 Months
(25°C/60% RH)6 Months
12 Months
24 Months
Accelerated 3 Months
(40°C/75% RH)6 Months
Photostability Exposed
(ICH Q1B)Dark Control

Experimental Workflow Visualization

The overall process for determining the solubility and stability of this compound is summarized in the following workflow diagram.

G cluster_1 Solubility & Stability Assessment Workflow cluster_sol Solubility Determination cluster_stab Stability Assessment compound This compound qual_sol Qualitative Assessment (Water, Acid, Base) compound->qual_sol forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) compound->forced_deg quant_sol Quantitative Shake-Flask (Common Solvents) qual_sol->quant_sol sol_data Generate Solubility Profile quant_sol->sol_data long_term Long-Term & Accelerated (ICH Conditions) forced_deg->long_term stab_data Establish Stability Profile & Degradation Pathways long_term->stab_data

Workflow for solubility and stability testing.

Conclusion

While specific data for this compound is not readily published, this guide provides robust and standardized protocols for its empirical determination. By following the detailed methodologies for solubility assessment via the shake-flask method and stability evaluation through forced degradation and ICH-guided studies, researchers can generate the critical data necessary to advance the development and application of this compound. Accurate and comprehensive solubility and stability profiles are paramount for ensuring consistent performance, safety, and efficacy in any scientific endeavor.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methyl-1,3-benzoxazol-5-amine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Disclaimer: The spectroscopic data presented in this guide are predicted based on the chemical structure of this compound and data from analogous compounds. Publicly available experimental spectra for this specific molecule are limited.

Predicted Spectroscopic Data

The anticipated spectroscopic data for this compound are summarized below. These predictions are derived from the analysis of its structural features: a benzoxazole core, a methyl group at the 2-position, and an amine group at the 5-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~2.5Singlet3HC2-CH₃
~5.0-6.0Broad Singlet2HC5-NH₂
~6.5-6.7Doublet of Doublets1HH6
~6.8Doublet1HH4
~7.2Doublet1HH7

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~15C2-CH₃
~105C4
~110C6
~115C7
~135C7a
~145C5
~150C3a
~165C2
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-StrongN-H stretch (asymmetric and symmetric)
3050-3000MediumAromatic C-H stretch
2950-2850Weak-MediumAliphatic C-H stretch (CH₃)
1620-1580StrongC=N stretch (benzoxazole ring)
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongAsymmetric C-O-C stretch
850-800StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
148High[M]⁺ (Molecular Ion)
133Medium[M-CH₃]⁺
106Medium[M-C₂H₂N]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. This powder is then compressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The sample is then ionized by a beam of electrons (70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Direct Insertion Sample->MS_Prep NMR_Analysis NMR Spectrometer NMR_Prep->NMR_Analysis IR_Analysis FT-IR Spectrometer IR_Prep->IR_Analysis MS_Analysis Mass Spectrometer MS_Prep->MS_Analysis NMR_Data ¹H and ¹³C NMR Spectra NMR_Analysis->NMR_Data IR_Data IR Spectrum IR_Analysis->IR_Data MS_Data Mass Spectrum MS_Analysis->MS_Data

Caption: General experimental workflow for spectroscopic analysis.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound (C₈H₈N₂O) Proton_NMR ¹H NMR (Proton Environments) Compound->Proton_NMR Carbon_NMR ¹³C NMR (Carbon Skeleton) Compound->Carbon_NMR IR Functional Groups (N-H, C=N, C-O) Compound->IR MS Molecular Weight & Fragmentation Pattern Compound->MS Aromatic_Protons Ar-H Proton_NMR->Aromatic_Protons Amine_Protons -NH₂ Proton_NMR->Amine_Protons Methyl_Protons -CH₃ Proton_NMR->Methyl_Protons Aromatic_Carbons Ar-C Carbon_NMR->Aromatic_Carbons Benzoxazole_Carbons Heterocyclic C Carbon_NMR->Benzoxazole_Carbons Methyl_Carbon -CH₃ Carbon_NMR->Methyl_Carbon NH_stretch N-H Stretch IR->NH_stretch CN_stretch C=N Stretch IR->CN_stretch CO_stretch C-O Stretch IR->CO_stretch Molecular_Ion [M]⁺ MS->Molecular_Ion Fragment_Ions Fragments MS->Fragment_Ions

Caption: Logical relationships in spectroscopic data interpretation.

Potential Research Directions for Novel Benzoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] This is attributed to the benzoxazole core acting as a structural isostere of natural nucleic acid bases, allowing for interaction with various biopolymers.[2] This technical guide aims to provide an in-depth overview of promising research directions for novel benzoxazole compounds, focusing on key therapeutic areas. It includes a compilation of quantitative biological data, detailed experimental protocols for core assays, and visualizations of relevant signaling pathways to aid researchers in the design and evaluation of new chemical entities.

Anticancer Drug Discovery

Benzoxazole derivatives have emerged as a significant class of compounds in oncology research, with several demonstrating potent cytotoxic activity against a range of cancer cell lines.[4][5] A primary avenue of investigation is the development of benzoxazole-based kinase inhibitors.

Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[6] Several novel benzoxazole-benzamide conjugates and other derivatives have been designed as potent VEGFR-2 inhibitors.[4][6]

Table 1: Anticancer Activity and VEGFR-2 Inhibition of Selected Benzoxazole Derivatives

CompoundTarget Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference
1 HCT-116-0.268[6]
11 HCT-116-0.361[6]
12l HepG210.500.09738[4]
12l MCF-715.21-[4]
14a HepG23.95-[5]
14a MCF-74.054-[5]
14i HepG23.22-[5]
14i MCF-76.94-[5]
14l HepG26.70-[5]
14l MCF-76.87-[5]
8d MCF-73.430.0554[7]
8d HCT1162.79-[7]
8d HepG22.43-[7]
8a --0.0579[7]
8e --0.0741[7]
5e HepG24.130.07[8]
5e HCT-1166.93-[8]
5e MCF-78.67-[8]
5c HepG25.930.08[8]
5c HCT-1167.14-[8]
5c MCF-78.93-[8]
5f HepG26.580.10[8]
Sorafenib (Reference) HepG29.180.1[8]
Sorafenib (Reference) HCT-1165.47-[8]
Sorafenib (Reference) MCF-77.26-[8]
Sorafenib (Reference) --0.352[6]
Sorafenib (Reference) --0.04816[4]
Sorafenib (Reference) --0.0782[7]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of a test compound against VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test benzoxazole compound

  • DMSO

  • Kinase-Glo® Max Reagent

  • White 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. DTT can be added to a final concentration of 1 mM.

  • Compound Dilution: Prepare a stock solution of the test benzoxazole compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.

  • Plate Setup:

    • Add 25 µL of the master mixture to each well.

    • Test Wells: Add 5 µL of the diluted test compound.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Detection:

    • Allow the plate and Kinase-Glo® Max reagent to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The inhibitory activity is calculated based on the reduction in the luminescence signal in the presence of the test compound compared to the positive control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.[2][6][9][10]

Signaling Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives

The binding of a benzoxazole inhibitor to the ATP-binding site of the VEGFR-2 kinase domain prevents autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, which are crucial for endothelial cell proliferation and survival.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ATP ATP VEGFR2->ATP Activates PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT MAPK MAPK Pathway VEGFR2->MAPK ADP ADP ATP->ADP Phosphorylation Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits GeneExpression Gene Expression PI3K_AKT->GeneExpression MAPK->GeneExpression Angiogenesis Angiogenesis, Proliferation, Survival GeneExpression->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole compounds.

Antimicrobial Drug Development

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics. Benzoxazole derivatives have demonstrated significant activity against a variety of bacterial and fungal strains.[1][11]

Table 2: Antimicrobial Activity (MIC) of Selected Benzoxazole Derivatives

CompoundB. subtilis (µM)E. coli (µM)P. aeruginosa (µM)S. typhi (µM)K. pneumoniae (µM)C. albicans (µM)A. niger (µM)Reference
1 -----0.34 x 10⁻³-[11]
10 1.14 x 10⁻³------[11]
13 --2.57 x 10⁻³----[11]
16 ----1.22 x 10⁻³--[11]
19 ---2.40 x 10⁻³--2.40 x 10⁻³[11]
20 ---2.40 x 10⁻³---[11]
24 -1.40 x 10⁻³-----[11]
Ofloxacin (Reference) 0.70 x 10⁻³0.70 x 10⁻³0.70 x 10⁻³0.70 x 10⁻³0.70 x 10⁻³--[11]
Fluconazole (Reference) -----1.15 x 10⁻³1.15 x 10⁻³[11]
Experimental Protocol: Agar Disk Diffusion Method

This method is a qualitative test for antimicrobial susceptibility.

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial or fungal culture

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Paper disks impregnated with known concentrations of the test benzoxazole compounds

  • Standard antibiotic disks (positive control)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Using sterile forceps, place the benzoxazole-impregnated disks and control antibiotic disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[12][13][14]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the antimicrobial activity of novel benzoxazole compounds.

Antimicrobial_Workflow A Prepare Benzoxazole Compound Solutions D Impregnate Sterile Disks with Benzoxazole Solutions A->D B Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plates B->C E Place Disks on Inoculated Plates C->E D->E F Incubate Plates (e.g., 37°C for 24h) E->F G Measure Zones of Inhibition (mm) F->G H Determine MIC via Broth Dilution G->H Inform I Compare with Standard Antibiotics G->I H->I

Caption: Experimental workflow for antimicrobial activity screening of benzoxazoles.

Neuroprotective Agents for Neurodegenerative Diseases

Recent studies have highlighted the potential of benzoxazole derivatives as neuroprotective agents, particularly in the context of Alzheimer's disease.[15] Some compounds have shown the ability to protect neuronal cells from β-amyloid-induced toxicity.

Table 3: Neuroprotective Activity of Selected Benzoxazole Derivatives

CompoundTarget/AssayIC50 (µM)Reference
2 Acetylcholinesterase (AChE) Inhibition6.40[13]
2 Butyrylcholinesterase (BuChE) Inhibition7.50[13]
15 Acetylcholinesterase (AChE) Inhibition5.80[13]
15 Butyrylcholinesterase (BuChE) Inhibition7.20[13]
16 Acetylcholinesterase (AChE) Inhibition6.90[13]
16 Butyrylcholinesterase (BuChE) Inhibition7.60[13]
Donepezil (Reference) Acetylcholinesterase (AChE) Inhibition33.65[13]
Donepezil (Reference) Butyrylcholinesterase (BuChE) Inhibition35.80[13]
Signaling Pathway: Neuroprotection via Akt/GSK-3β/NF-κB Pathway

Certain neuroprotective benzoxazole derivatives have been shown to promote the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), leading to a decrease in the expression of the pro-inflammatory transcription factor NF-κB. This cascade of events helps to mitigate β-amyloid-induced apoptosis and neuroinflammation.

Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus_neuro Nucleus Abeta β-Amyloid Akt Akt Abeta->Akt Inhibits NFkB NF-κB Abeta->NFkB Activates Benzoxazole Neuroprotective Benzoxazole Benzoxazole->Akt Promotes Phosphorylation pAkt p-Akt GSK3b GSK-3β pAkt->GSK3b Phosphorylates & Inactivates NeuronalSurvival Neuronal Survival pAkt->NeuronalSurvival pGSK3b p-GSK-3β (Inactive) pGSK3b->NFkB Prevents Activation ApoptoticGenes Pro-apoptotic & Inflammatory Genes NFkB->ApoptoticGenes Upregulates Apoptosis Apoptosis & Inflammation ApoptoticGenes->Apoptosis

Caption: Neuroprotective mechanism of benzoxazoles via the Akt/GSK-3β/NF-κB pathway.

Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to novel benzoxazole derivatives is crucial for expanding the chemical space available for drug discovery. Recent advances have focused on one-pot syntheses and the use of environmentally friendly catalysts.[1][16][17][18]

General One-Pot Synthesis of 2-Substituted Benzoxazoles

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes.

Materials:

  • 2-Aminophenol

  • Aromatic or aliphatic aldehyde

  • Catalyst (e.g., molecular iodine, imidazolium chloride)

  • Solvent (e.g., DMA, or solvent-free)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, combine 2-aminophenol (1 equivalent), the desired aldehyde (1 equivalent), and a catalytic amount of the chosen catalyst.

  • Reaction Conditions: The reaction mixture is then subjected to the appropriate conditions. For example, when using molecular iodine, the mixture can be stirred at room temperature or subjected to microwave irradiation in a solvent-free condition.[1] If using imidazolium chloride in DMA, the mixture is stirred at 140°C for several hours.[16]

  • Work-up: Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then typically dissolved in a suitable organic solvent like ethyl acetate and washed with water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted benzoxazole.[1][16]

Synthetic Scheme: One-Pot Synthesis of Benzoxazoles

The following diagram illustrates a generalized one-pot synthesis of 2-substituted benzoxazoles.

Synthesis_Scheme Reactant1 2-Aminophenol Reaction + Reactant1->Reaction Reactant2 Aldehyde (R-CHO) Reactant2->Reaction Product 2-Substituted Benzoxazole Reaction->Product Catalyst Heat or MW

Caption: Generalized one-pot synthesis of 2-substituted benzoxazoles.

Future Research Directions and Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoxazole core and its substituents will be crucial to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which benzoxazole derivatives exert their biological effects will enable more rational drug design.

  • Development of Drug Delivery Systems: Formulating promising benzoxazole compounds into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy.

  • Exploration of New Therapeutic Areas: While significant research has focused on cancer, infectious diseases, and neurodegeneration, the diverse biological activities of benzoxazoles suggest their potential in other areas, such as inflammatory and metabolic disorders.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Derivatization of 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzoxazole scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds. Derivatives of 2-Methyl-1,3-benzoxazol-5-amine, in particular, are valuable intermediates for the synthesis of novel therapeutic agents, demonstrating a wide range of biological activities including antimicrobial and anticancer effects. This document provides detailed protocols for the synthesis of the core this compound intermediate and its subsequent derivatization into amides and Schiff bases. Quantitative biological activity data is presented to highlight the potential of these derivatives in drug discovery.

Introduction

Benzoxazole and its derivatives are a significant class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. [1]The fused benzene and oxazole ring system provides a rigid, planar structure that can effectively interact with various biological targets. The 2-substituted benzoxazoles, in particular, have garnered substantial interest in medicinal chemistry due to their diverse pharmacological applications. [2]This application note focuses on the synthesis of this compound, a key building block, and its conversion into libraries of amide and Schiff base derivatives for biological screening.

Synthesis of this compound (3)

The synthesis of the core amine intermediate is typically achieved via a two-step process starting from 4-amino-3-nitrophenol (1). The first step involves the cyclization to form the benzoxazole ring, followed by the reduction of the nitro group.

G cluster_0 Overall Synthesis Scheme start 4-Amino-3-nitrophenol (1) step1 2-Methyl-5-nitro-1,3-benzoxazole (2) start->step1 Acetic Anhydride, Polyphosphoric Acid (PPA) step2 This compound (3) step1->step2 Reduction (e.g., SnCl2/HCl) end Amide & Schiff Base Derivatives step2->end Derivatization (Acyl Chlorides or Aldehydes)

Caption: Overall synthesis route for this compound derivatives.

Protocol 2.1: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole (2)

This procedure involves the cyclocondensation of 4-amino-3-nitrophenol with an acetylating agent.

  • Reagents and Materials:

    • 4-Amino-3-nitrophenol (1.0 eq)

    • Acetic Anhydride (1.5 eq)

    • Polyphosphoric Acid (PPA) or another suitable acid catalyst

    • Round-bottom flask, magnetic stirrer, heating mantle

    • Ice bath, filtration apparatus

  • Procedure:

    • To a round-bottom flask, add 4-amino-3-nitrophenol (1.0 eq) and polyphosphoric acid.

    • Slowly add acetic anhydride (1.5 eq) to the mixture while stirring.

    • Heat the reaction mixture to 120-140°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-Methyl-5-nitro-1,3-benzoxazole (2).

Protocol 2.2: Synthesis of this compound (3)

This step involves the reduction of the nitro group of intermediate (2).

  • Reagents and Materials:

    • 2-Methyl-5-nitro-1,3-benzoxazole (2) (1.0 eq)

    • Stannous chloride dihydrate (SnCl₂) (3.0-4.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (or other suitable solvent)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate for extraction

  • Procedure:

    • Dissolve 2-Methyl-5-nitro-1,3-benzoxazole (2) in ethanol in a round-bottom flask.

    • Add a solution of stannous chloride dihydrate in concentrated HCl dropwise to the flask at 0-5°C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours, or until TLC indicates the complete consumption of the starting material.

    • Pour the reaction mixture into an ice-water bath and neutralize carefully with a cold aqueous NaOH solution to a pH of 8-9.

    • The product will precipitate out or can be extracted with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound (3).

    • Purify the product by column chromatography or recrystallization.

Synthesis of Derivatives

The primary amine at the C-5 position is a versatile handle for creating diverse libraries of compounds through reactions such as acylation or condensation.

Protocol 3.1: Synthesis of Amide Derivatives via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for acylating amines using an acyl chloride in the presence of a base. [3]This reaction is typically performed in a two-phase solvent system to neutralize the HCl byproduct. [4]

G cluster_1 Schotten-Baumann Reaction Workflow A Dissolve Amine (3) in 10% aq. NaOH B Add Acyl Chloride dropwise with vigorous shaking A->B C Shake for 15-30 minutes at room temperature B->C D Precipitate Forms C->D E Filter the solid D->E F Wash with water E->F G Recrystallize from Ethanol F->G H Pure Amide Derivative G->H

Caption: Experimental workflow for the synthesis of amide derivatives.

  • Procedure:

    • Dissolve this compound (3) (1.0 eq) in a 10% aqueous sodium hydroxide solution in an Erlenmeyer flask.

    • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise while vigorously shaking or stirring the flask.

    • After the addition is complete, seal the flask and continue to shake/stir vigorously for 15-30 minutes. The completion of the reaction is often indicated by the disappearance of the pungent smell of the acyl chloride.

    • The amide product typically precipitates as a solid.

    • Collect the solid by filtration and wash it multiple times with cold water to remove any unreacted starting materials and salts.

    • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure amide derivative.

Protocol 3.2: Synthesis of Schiff Base Derivatives

Schiff bases (or imines) are formed by the condensation reaction between a primary amine and an aldehyde or ketone.

G cluster_2 Schiff Base Synthesis Workflow A Dissolve Amine (3) and Aldehyde (equimolar) in Ethanol B Add a few drops of Glacial Acetic Acid (catalyst) A->B C Reflux the mixture for 4-6 hours B->C D Monitor by TLC C->D E Cool the reaction mixture D->E F Collect precipitate by filtration E->F G Wash with cold Ethanol F->G H Pure Schiff Base Derivative G->H

Caption: Experimental workflow for the synthesis of Schiff base derivatives.

  • Procedure:

    • In a round-bottom flask, dissolve equimolar amounts of this compound (3) and the desired aromatic aldehyde in absolute ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Attach a condenser and reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction's progress using TLC.

    • Upon completion, cool the mixture in an ice bath to induce precipitation of the product.

    • Collect the resulting solid by filtration, wash with a small amount of cold ethanol, and dry to yield the Schiff base derivative.

Applications and Biological Activity

Derivatives of the benzoxazole core are widely investigated for their potential as therapeutic agents. Key areas of activity include antimicrobial and anticancer applications.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of benzoxazole derivatives against various cancer cell lines. The activity is often dependent on the nature and position of substituents on the benzoxazole and appended rings.

Table 1: In Vitro Cytotoxic Activity of Selected Benzoxazole Derivatives

Compound ID Cell Line Activity (IC₅₀ in µM) Reference
Derivative 11 MDA-MB-231 (Breast) 5.63 [5]
Derivative 12 MDA-MB-231 (Breast) 6.14 [5]
Derivative 11 MCF-7 (Breast) 3.79 [5]
Derivative 12 MCF-7 (Breast) 6.05 [5]
Derivative 13 MDA-MB-231 (Breast) 7.52 [5]
Derivative 19 CNS Cancer (SNB-75) %GI = 35.49 [6]
Derivative 20 CNS Cancer (SNB-75) %GI = 31.88 [6]

(Note: Compound IDs are as per the cited literature. The core structures are benzoxazole-based but may not be direct derivatives of this compound.)

Antimicrobial Activity

Benzoxazole derivatives have shown significant activity against a range of bacterial and fungal pathogens. One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. [3][4]This target is attractive as it is present in bacteria but not in mammals, suggesting potential for selective toxicity. [3]

G cluster_3 Proposed Mechanism: DNA Gyrase Inhibition A Benzoxazole Derivative C ATP Binding Pocket A->C Binds to B Bacterial DNA Gyrase (Type II Topoisomerase) B->C D Inhibition of ATP Hydrolysis C->D Leads to E Failure to introduce negative supercoils into DNA D->E F Disruption of DNA Replication & Transcription E->F G Bacterial Cell Death F->G

Caption: Proposed antibacterial mechanism via inhibition of DNA gyrase.

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives

Organism Activity Metric Value (µg/mL) Reference
Pseudomonas aeruginosa MIC 250 - 7.8 [7]
Candida krusei MIC 250 - 7.8 [7]
E. coli (at 25 µg/mL) Antibacterial Potent Activity [2]
S. aureus (at 25 µg/mL) Antibacterial Potent Activity [2]
Candida albicans MIC 3.12 - 50 [8]

(Note: The data represents the range of activities observed for various 2,5-disubstituted benzoxazole derivatives.)

Conclusion

The synthetic protocols outlined provide a robust framework for the generation of this compound and its subsequent derivatization into novel amide and Schiff base compounds. The significant anticancer and antimicrobial activities reported for the broader class of benzoxazole derivatives underscore the potential of these scaffolds in drug discovery programs. The presented methods are scalable and utilize readily available reagents, making them suitable for the generation of chemical libraries for high-throughput screening and further lead optimization studies.

References

Application Note: N-Acylation of 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylated derivatives of 2-methyl-1,3-benzoxazol-5-amine are significant scaffolds in medicinal chemistry and drug development. The benzoxazole core is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The N-acylation of the 5-amino group allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and biological targets. This document provides detailed protocols for the N-acylation of this compound using two common methods: reaction with acyl chlorides and amide coupling with carboxylic acids.

General Reaction Scheme

The N-acylation reaction involves the formation of an amide bond between the primary amine of this compound and an acylating agent.

reagents This compound (Substrate) Acylating Agent (R-CO-X) Base / Coupling Agent product N-(2-methyl-1,3-benzoxazol-5-yl)amide (Product) reagents->product Reaction (Solvent, Temp, Time)

Caption: General N-acylation of this compound.

Protocol 1: N-Acylation using Acyl Chlorides

This is a robust and widely used method for forming amide bonds. The reaction typically proceeds at room temperature in the presence of a tertiary amine base to neutralize the hydrochloric acid byproduct.[1]

Materials and Reagents
ReagentFormulaCAS No.Notes
This compoundC₈H₈N₂O66533-98-6Starting material (1.0 eq)
Acyl Chloride (e.g., Benzoyl Chloride)R-COClVariesAcylating agent (1.1 - 1.2 eq)
Triethylamine (TEA)(C₂H₅)₃N121-44-8Base (1.5 - 2.0 eq)
Dichloromethane (DCM)CH₂Cl₂75-09-2Anhydrous, reaction solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)144-55-8For aqueous work-up
BrineNaCl(aq)7647-14-5For aqueous work-up
Anhydrous Sodium SulfateNa₂SO₄7757-82-6Drying agent
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6For extraction and chromatography
HexanesC₆H₁₄110-54-3For chromatography
Experimental Procedure
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add the desired Acyl Chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes as the eluent.

Protocol 2: N-Acylation using Carboxylic Acids and a Coupling Agent

This method is an excellent alternative when the corresponding acyl chloride is unstable or not commercially available. It involves activating the carboxylic acid in situ with a peptide coupling agent.

Materials and Reagents
ReagentFormulaCAS No.Notes
This compoundC₈H₈N₂O66533-98-6Starting material (1.0 eq)
Carboxylic AcidR-COOHVariesAcylating agent (1.1 eq)
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)C₁₀H₁₅F₆N₆OP148893-10-1Coupling agent (1.2 eq)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N7087-68-5Base (2.0 - 3.0 eq)
Dimethylformamide (DMF)C₃H₇NO68-12-2Anhydrous, reaction solvent
Experimental Procedure
  • Preparation: To a flame-dried round-bottom flask, add the Carboxylic Acid (1.1 eq), HATU (1.2 eq), and this compound (1.0 eq).

  • Dissolution: Dissolve the mixture in anhydrous Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash with 1M HCl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions for the N-acylation of aromatic amines, which are applicable to this compound. Yields are highly dependent on the specific acylating agent used.

EntryAcylating AgentBaseSolventTime (h)Temp (°C)Typical Yield (%)
1Acetyl ChlorideTEADCM4RT85-95
2Benzoyl ChlorideTEADCM6RT80-92
3Propionyl ChlorideTEADCM4RT82-94
4Benzoic Acid / HATUDIPEADMF12RT75-90
5Acetic Acid / HATUDIPEADMF12RT78-91

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification weigh Weigh Reagents dissolve Dissolve in Solvent weigh->dissolve add_base Add Base & Cool to 0 °C dissolve->add_base add_acyl Add Acylating Agent add_base->add_acyl react Stir at RT add_acyl->react quench Quench with Water react->quench extract Extract with Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify final_product Pure Product purify->final_product Characterize

Caption: Workflow for N-acylation using an acyl chloride.

Chemical Transformation Pathway

amine This compound H₂N-R intermediate acyl_chloride Acyl Chloride R'-CO-Cl base Base (e.g., TEA) product N-acylated Product R'-CO-NH-R byproduct Base·HCl intermediate->product Nucleophilic Attack & Elimination intermediate->byproduct

Caption: Reaction pathway for acylation with an acyl chloride.

Safety Precautions

  • Acyl Chlorides: Are corrosive and moisture-sensitive. They react violently with water and release HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are hazardous. DCM is a suspected carcinogen, and DMF is a reproductive toxin. All manipulations should be performed in a well-ventilated fume hood.

  • Bases: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are corrosive and have strong odors. Avoid inhalation and skin contact.

  • Coupling Agents: HATU is harmful if swallowed or inhaled. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Derivatives of 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 2-Methyl-1,3-benzoxazol-5-amine in solid-phase organic synthesis (SPOS). This approach is particularly valuable for the generation of combinatorial libraries in drug discovery and development, leveraging the benzoxazole scaffold, a motif present in numerous biologically active compounds. While direct literature on the solid-phase synthesis commencing with this compound is limited, this document outlines a robust, generalized protocol based on established SPOS methodologies for similar building blocks.

Overview and Rationale

Solid-phase organic synthesis offers significant advantages over traditional solution-phase chemistry for library generation, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. This compound is a valuable scaffold for library synthesis due to the therapeutic potential of benzoxazole derivatives, which exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

This protocol will detail the immobilization of this compound onto a solid support, subsequent diversification of the immobilized scaffold, and final cleavage to yield a library of novel benzoxazole derivatives.

Experimental Protocols

Immobilization of this compound on 2-Chlorotrityl Chloride Resin

Principle: The primary amine of this compound is attached to the highly acid-labile 2-chlorotrityl chloride resin. This resin is advantageous as it allows for the mild cleavage of the final product, preserving acid-sensitive functional groups.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Mechanical shaker

Protocol:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (1.5 eq, 2.4 mmol, 355 mg) in anhydrous DCM (15 mL).

  • Add the solution of this compound to the swollen resin.

  • Add DIPEA (3.0 eq, 4.8 mmol, 0.84 mL) to the resin suspension.

  • Shake the mixture at room temperature for 4 hours.

  • To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) and shake for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and MeOH (3 x 15 mL).

  • Dry the resin under high vacuum to a constant weight.

  • The loading of the resin can be estimated by the weight gain.

Diversification of Resin-Bound 2-Methyl-1,3-benzoxazole (Illustrative Example: N-Acylation)

Principle: Once immobilized, the benzoxazole scaffold can be further functionalized. As the primary amine is attached to the resin, diversification would typically occur at other positions if they were suitably functionalized. In this illustrative example, we will assume a hypothetical subsequent reaction on a different part of the molecule for the purpose of demonstrating the workflow. A more practical approach for this specific starting material would be to use the amine for solution-phase derivatization prior to a different mode of solid-phase attachment if other functional groups were present. For the sake of a complete SPOS protocol illustration, we will proceed with a hypothetical N-acylation, assuming a different linker strategy was used that leaves the amine free.

Materials:

  • Resin-bound this compound

  • Carboxylic acid (e.g., Acetic acid) (5 eq)

  • HBTU (5 eq)

  • DIPEA (10 eq)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Swell the resin-bound benzoxazole (1.0 g) in DMF (10 mL) for 30 minutes.

  • In a separate vial, dissolve the carboxylic acid (5 eq), HBTU (5 eq), and DIPEA (10 eq) in a minimal amount of DMF.

  • Add the activated carboxylic acid solution to the swollen resin.

  • Shake the reaction mixture at room temperature overnight.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Dry the resin under vacuum.

Cleavage of the Final Product from the Resin

Principle: The final derivatized benzoxazole is cleaved from the 2-chlorotrityl resin using a mild acidic solution.

Materials:

  • Derivatized resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Protocol:

  • Swell the dried, derivatized resin in DCM (5 mL) for 20 minutes.

  • Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 1:1:98 v/v/v for very acid-sensitive compounds, or a higher concentration of TFA as needed).

  • Add the cleavage cocktail (10 mL) to the resin.

  • Shake the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., by preparative HPLC).

Data Presentation

The following table presents hypothetical data for a small library of compounds synthesized using the described solid-phase protocol. This data is for illustrative purposes to demonstrate how results would be summarized.

Compound IDR¹ Group (Acylating Agent)Molecular Weight ( g/mol )Yield (%)Purity (%)
BZ-001Acetyl190.2085>95
BZ-002Benzoyl252.2878>95
BZ-003Isobutyryl218.2582>95

Visualizations

The following diagrams illustrate the key workflows in the solid-phase synthesis of this compound derivatives.

experimental_workflow cluster_immobilization Immobilization start This compound + 2-Chlorotrityl Chloride Resin step1 Swell resin in DCM start->step1 step2 Add amine and DIPEA step1->step2 step3 React for 4h step2->step3 step4 Cap with MeOH step3->step4 step5 Wash and Dry step4->step5 end_immobilization Resin-Bound Benzoxazole step5->end_immobilization

Immobilization of this compound.

diversification_workflow cluster_diversification Diversification (Hypothetical N-Acylation) start_diversification Resin-Bound Benzoxazole div_step1 Swell resin in DMF start_diversification->div_step1 div_step2 Add activated carboxylic acid (R-COOH, HBTU, DIPEA) div_step1->div_step2 div_step3 React overnight div_step2->div_step3 div_step4 Wash and Dry div_step3->div_step4 end_diversification Derivatized Resin-Bound Benzoxazole div_step4->end_diversification

Hypothetical diversification of the immobilized benzoxazole.

cleavage_workflow cluster_cleavage Cleavage start_cleavage Derivatized Resin-Bound Benzoxazole cleavage_step1 Swell resin in DCM start_cleavage->cleavage_step1 cleavage_step2 Add TFA/TIS/DCM cocktail cleavage_step1->cleavage_step2 cleavage_step3 React for 1-2h cleavage_step2->cleavage_step3 cleavage_step4 Filter and collect filtrate cleavage_step3->cleavage_step4 cleavage_step5 Evaporate solvent cleavage_step4->cleavage_step5 end_cleavage Crude Product cleavage_step5->end_cleavage

Cleavage of the final product from the solid support.

Application Notes and Protocols: 2-Methyl-1,3-benzoxazol-5-amine as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics.[3] This document provides detailed application notes and protocols for utilizing 2-Methyl-1,3-benzoxazol-5-amine , a commercially available building block, in the synthesis and evaluation of novel kinase inhibitors. The focus is on derivatives targeting key kinases in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor tyrosine kinase, both of which are critical for tumor angiogenesis, growth, and metastasis.[4]

Proposed Synthetic Protocol: Synthesis of a Dual VEGFR-2/c-Met Inhibitor

While direct synthesis from this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route to potent kinase inhibitors can be proposed based on established amide bond formation methodologies. The following protocol outlines a proposed synthesis of a novel N-(2-methyl-1,3-benzoxazol-5-yl)-2-(piperidin-1-yl)acetamide, a scaffold similar to reported dual VEGFR-2/c-Met inhibitors.[5]

G cluster_synthesis Proposed Synthetic Workflow A This compound C Intermediate: 2-Chloro-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide A->C Acylation (TEA, DCM) B Chloroacetyl chloride E Final Product: N-(2-methyl-1,3-benzoxazol-5-yl)-2-(piperidin-1-yl)acetamide C->E Nucleophilic Substitution (K2CO3, Acetone) D Piperidine

Caption: Proposed synthesis of a benzoxazole-based kinase inhibitor.

Step 1: Synthesis of 2-Chloro-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide (Intermediate)

This step involves the acylation of the primary amine group of the starting material.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the intermediate, 2-Chloro-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide.

Step 2: Synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(piperidin-1-yl)acetamide (Final Product)

This step involves a nucleophilic substitution reaction to introduce the piperidine moiety.

Materials:

  • 2-Chloro-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide (from Step 1)

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Reflux condenser

Protocol:

  • To a solution of the intermediate from Step 1 (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and piperidine (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure final product, N-(2-methyl-1,3-benzoxazol-5-yl)-2-(piperidin-1-yl)acetamide.

Data Summary: Kinase Inhibitory Activity of Benzoxazole Derivatives

The following table summarizes the in vitro inhibitory activity (IC₅₀) of various benzoxazole derivatives against several key protein kinases. Lower IC₅₀ values indicate higher potency.

Compound ID/DescriptionTarget KinaseIC₅₀ (µM)Reference(s)
Piperidinyl-benzoxazole 5a VEGFR-20.145 - 0.970[5]
c-Met0.181 - 1.885[5]
Piperidinyl-benzoxazole 5g VEGFR-20.145 - 0.970[5]
c-Met0.181 - 1.885[5]
Piperidinyl-benzoxazole 5h VEGFR-20.145 - 0.970[5]
c-Met0.181 - 1.885[5]
Piperidinyl-benzoxazole 11a VEGFR-20.145 - 0.970[5]
c-Met0.181 - 1.885[5]
Piperidinyl-benzoxazole 11b VEGFR-20.057[4]
c-Met0.181[4]
Amino-benzoxazole Cmpd 1 KDR (VEGFR-2)6.855[6]
Amino-benzoxazole Cmpd 16 KDR (VEGFR-2)>40% inhibition at 100 µM[6]
Amino-benzoxazole Cmpd 17 KDR (VEGFR-2)>40% inhibition at 100 µM[6]
Benzoxazole-N-heterocycle 4c Tyrosine Kinase0.10[7]
Benzoxazole derivative 12l VEGFR-20.097

Biological Evaluation Protocols: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the IC₅₀ of a test compound against a specific kinase using the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining after a kinase reaction.

G cluster_assay Kinase Inhibition Assay Workflow A Prepare Kinase Reaction: - Kinase - Substrate - ATP - Test Compound B Incubate at RT (e.g., 60 min) A->B C Add Kinase-Glo® Reagent B->C D Incubate at RT (e.g., 10 min) C->D E Measure Luminescence D->E F Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 E->F

Caption: General workflow for a kinase inhibition (IC50) assay.

Materials:

  • Purified recombinant kinase of interest (e.g., VEGFR-2, c-Met)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (benzoxazole derivative) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 dilutions.

  • Kinase Reaction Setup:

    • In a white microplate, add the components in the following order:

      • Kinase reaction buffer.

      • Test compound at various concentrations (final DMSO concentration should be ≤1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

      • Kinase enzyme (at a predetermined optimal concentration).

      • Kinase substrate.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection:

    • Allow the Kinase-Glo® Reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

    • Mix the contents of the wells on a plate shaker for 2 minutes.

  • Signal Measurement:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways

The following diagrams illustrate the signaling pathways of VEGFR-2 and c-Met, common targets for benzoxazole-based kinase inhibitors.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 triggers dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[5][7]

G cluster_pathway VEGFR-2 Signaling Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration Src->Migration Permeability Permeability Src->Permeability Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling cascade and point of inhibition.

c-Met Signaling Pathway

Binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor leads to its activation and subsequent engagement of multiple signaling pathways that drive cell proliferation, motility, and invasion.[8][9]

G cluster_pathway c-Met Signaling Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met HGF->cMet Binds & Activates GAB1 GAB1 cMet->GAB1 RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K Motility Motility GAB1->Motility RAF RAF RAS->RAF Invasion Invasion STAT3->Invasion AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Benzoxazole Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling cascade and point of inhibition.

References

Application Notes and Protocols for Antimicrobial Screening of 2-Methyl-1,3-benzoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzoxazole derivatives represent a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their structural similarity to biological purines like adenine and guanine suggests they can readily interact with biopolymers, potentially inhibiting essential microbial pathways such as nucleic acid synthesis.[1][3] These application notes provide standardized, detailed protocols for the initial antimicrobial screening of novel compounds like 2-Methyl-1,3-benzoxazol-5-amine derivatives, focusing on the most common and effective in vitro assays: the Broth Microdilution method for determining Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion method for preliminary screening.

Quantitative Data Presentation: Antimicrobial Efficacy

The antimicrobial activity of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible in vitro growth of a microorganism.[4][5] The data presented below is a summary of representative MIC values for various 2,5-disubstituted benzoxazole derivatives against common pathogens, as reported in scientific literature. This serves as a benchmark for evaluating new derivatives.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Benzoxazole Derivatives

Compound TypeTest OrganismStrain TypeMIC (µg/mL)Reference
2-Aryl/N-Phenyl BenzoxazolesStaphylococcus aureusGram-positive16 - 64[6][7]
2-Aryl/N-Phenyl BenzoxazolesBacillus subtilisGram-positive8 - 32[8]
2-Aryl/N-Phenyl BenzoxazolesEscherichia coliGram-negative32 - >512[6][9]
2-Aryl/N-Phenyl BenzoxazolesPseudomonas aeruginosaGram-negative16 - >512[6][9]
2-Aryl/N-Phenyl BenzoxazolesCandida albicansFungus64 - >512[6][7]

Note: The values presented are a range compiled from multiple studies on various benzoxazole derivatives and are for illustrative purposes. The actual MIC for this compound derivatives must be determined experimentally.

Experimental Workflow and Methodologies

A systematic approach is crucial for screening and evaluating new chemical entities for antimicrobial activity. The general workflow involves a preliminary diffusion assay to identify active compounds, followed by a quantitative dilution assay to determine the precise MIC.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation A Prepare Standardized Microbial Inoculum B Agar Well Diffusion Assay A->B C Measure Zone of Inhibition B->C D Broth Microdilution Assay (Serial Dilutions) C->D Active Compounds Proceed E Determine MIC D->E F Determine MBC (Subculturing) E->F G Compare MIC to Reference Standards F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: General workflow for antimicrobial screening of novel compounds.

Protocol 1: Agar Well Diffusion Assay

This method is a widely used preliminary test to screen for antimicrobial activity.[10][11] It relies on the diffusion of the test compound from a well through a solidified agar medium to inhibit the growth of a lawn of microorganisms.[11]

1. Materials

  • Mueller-Hinton Agar (MHA) plates
  • Sterile test tubes and pipettes
  • Sterile cotton swabs
  • Sterile cork borer (6 mm diameter)
  • Test compound (this compound derivative) solution of known concentration
  • Positive control (e.g., Ciprofloxacin) and negative control (solvent, e.g., DMSO)
  • Microbial cultures (e.g., S. aureus, E. coli)
  • 0.5 McFarland turbidity standard
  • Incubator

2. Inoculum Preparation a. From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

3. Plate Inoculation a. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to remove excess fluid. b. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[10] c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

4. Assay Procedure a. Using a sterile 6 mm cork borer, punch uniform wells into the inoculated MHA plate.[13] b. Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.[13] c. Add the same volume of the positive control and negative control into separate wells.[14] d. Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.[11]

5. Incubation and Interpretation a. Invert the plates and incubate at 35-37°C for 18-24 hours.[14] b. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm). c. A larger inhibition zone indicates greater antimicrobial activity. The results are qualitative (sensitive/resistant) but can be used to select promising compounds for quantitative testing.[11]

Protocol 2: Broth Microdilution for MIC Determination

The broth microdilution method is the "gold standard" for determining the MIC of an antimicrobial agent in a liquid medium.[15][16] It provides a quantitative result that is crucial for further drug development.[5][17]

1. Materials

  • Sterile 96-well microtiter plates
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[18]
  • Test compound stock solution
  • Standardized microbial inoculum (prepared as in Protocol 1, then diluted)
  • Positive control (e.g., Ciprofloxacin) and negative controls (growth and sterility)
  • Multichannel pipette

2. Preparation of Compound Dilutions a. Prepare a serial twofold dilution of the test compound in CAMHB directly in the 96-well plate.[16] b. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the starting compound concentration to well 1. c. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).[12]

3. Inoculation of Microtiter Plate a. Dilute the standardized microbial suspension (0.5 McFarland) in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[12] b. Within 15 minutes of preparation, add the appropriate volume of the final diluted inoculum to each well (wells 1-11), to bring the final volume in each well to 100 µL or 200 µL depending on the specific protocol.[19] c. Do not inoculate the sterility control well (well 12).[12]

4. Incubation and Interpretation a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[19] b. After incubation, visually inspect the plate for turbidity. The growth control well should be distinctly turbid, and the sterility control well should remain clear.[12] c. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[15][16]

5. Follow-up: Minimum Bactericidal Concentration (MBC) a. To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), the MBC can be determined. b. Take an aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay and plate it onto a fresh, antibiotic-free agar plate. c. Incubate the agar plate at 37°C for 18-24 hours. d. The MBC is the lowest concentration that results in no growth (or a ≥99.9% reduction in CFU/mL) on the subculture plate.[18]

Proposed Mechanism of Action

While the exact mechanism for all benzoxazole derivatives requires specific investigation, a plausible mode of action is the inhibition of essential bacterial enzymes.[20] Computational and in vitro studies on similar compounds suggest that they may act as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication.[20]

G cluster_0 Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase binds to Replication DNA Replication (Cell Division) Gyrase->Replication enables Compound Benzoxazole Derivative Compound->Gyrase inhibits

Caption: Proposed inhibition of bacterial DNA gyrase by a benzoxazole derivative.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2-Methyl-1,3-benzoxazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of 2-Methyl-1,3-benzoxazol-5-amine and its analogs. This document includes detailed experimental protocols for the widely used MTT assay, a summary of representative cytotoxic activity, and visualizations of the experimental workflow and a key signaling pathway potentially modulated by this class of compounds.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Analogs of this compound are of particular interest for their potential to induce cytotoxicity in various cancer cell lines. Understanding the cytotoxic profile of these compounds is a critical step in the drug discovery and development process. This document outlines the necessary protocols and presents data to guide researchers in this evaluation.

Data Presentation: Cytotoxicity of Benzoxazole Analogs

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of this compound analogs against various human cancer cell lines. These values, obtained from MTT assays, indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Analog 1 MCF-7Breast Cancer15.21Sorafenib4.21
HepG2Liver Cancer10.50Sorafenib3.40
Analog 2 HCT-116Colorectal Carcinoma2.79Sorafenib5.30
Analog 3 MDA-MB-231Breast Cancer5.63Sorafenib7.47
MCF-7Breast Cancer3.79Sorafenib7.26
Analog 4 A549Lung Cancer6.68Sorafenib6.32
PC-3Prostate Cancer7.06Sorafenib6.57

Note: The data presented are representative values from various studies on benzoxazole derivatives and may not correspond to a single, specific analog. The IC₅₀ values for the reference compound Sorafenib are provided for comparison.

Experimental Protocols

A detailed methodology for determining the in vitro cytotoxicity of this compound analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for assessing cell viability.[1][2][3][4][5]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus the cytotoxic effect of the compound.

Materials
  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.

    • Include appropriate controls:

      • Untreated Control: Cells treated with culture medium only.

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compounds.

      • Blank: Wells containing culture medium without cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, remove the medium containing the compounds.

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

Data Analysis
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC₅₀ Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro cytotoxicity testing of this compound analogs using the MTT assay.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7, HepG2) CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep Prepare Compound Analogs (Serial Dilutions) Treatment Treat Cells with Compounds CompoundPrep->Treatment CellSeeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate (24-72h) Solubilization Add Solubilization Solution MTT_add->Solubilization Incubate (3-4h) Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance ViabilityCalc Calculate % Cell Viability Absorbance->ViabilityCalc IC50 Determine IC50 Value ViabilityCalc->IC50

Caption: Experimental workflow for MTT-based cytotoxicity testing.

Potential Signaling Pathway: Induction of Apoptosis

Several benzoxazole derivatives have been shown to induce apoptosis in cancer cells. One of the proposed mechanisms involves the inhibition of key signaling pathways, such as the VEGFR-2 pathway, which can lead to the activation of the intrinsic apoptotic cascade.[6][7][8][9]

G cluster_pathway Apoptosis Induction Pathway Compound This compound Analog VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation VEGFR2->Bcl2 Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Activation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathway for apoptosis induction.

These application notes and protocols are intended to serve as a comprehensive resource for researchers investigating the cytotoxic properties of this compound analogs. Adherence to these standardized methods will facilitate the generation of reliable and reproducible data, which is essential for the advancement of novel anticancer therapeutics.

References

HPLC analytical method development for 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method for the analysis of 2-Methyl-1,3-benzoxazol-5-amine has been developed. This application note provides a detailed protocol for the method development, including the final optimized conditions. The method is suitable for the quantification and purity assessment of this compound in various sample matrices, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic aromatic amine belonging to the benzoxazole class of compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] As a key intermediate in the synthesis of pharmacologically active molecules, a reliable and robust analytical method for the quantification and purity assessment of this compound is essential.[3] This document outlines the systematic development of a reversed-phase HPLC method for this purpose.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method. Key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical FormulaC₈H₈N₂O[4][5][6]
Molecular Weight148.16 g/mol [4][5][6]
AppearanceSolid[5]
Melting Point50-53 °C[4]
Boiling Point290.6 ± 13.0 °C (Predicted)[4]
CAS Number72745-76-7[5][6]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data Software: For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column is recommended as a starting point.

  • Chemicals and Reagents:

    • This compound reference standard.

    • HPLC grade acetonitrile and methanol.

    • HPLC grade water (e.g., Milli-Q or equivalent).

    • Additives such as formic acid, trifluoroacetic acid, or ammonium acetate.

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations for calibration.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent. The final concentration should fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Method Development Workflow

The development of the analytical method follows a logical progression of steps to achieve optimal separation and quantification.

HPLCDevWorkflow cluster_prep Phase 1: Preparation & Initial Assessment cluster_optim Phase 2: Method Optimization cluster_final Phase 3: Finalization A Analyte Characterization (Properties, Solubility, UV Spectra) B Select Column & Mobile Phase (Initial Conditions) A->B Informs selection C Mobile Phase Composition (Organic % and pH/Additive) B->C D Optimize Gradient/Isocratic Elution C->D E Flow Rate & Temperature Adjustment D->E F Wavelength Selection E->F G System Suitability & Performance Check F->G H Finalized Analytical Method G->H

Caption: Workflow for HPLC Analytical Method Development.

Optimization of Chromatographic Conditions
  • Column Selection: A C18 column is a good initial choice for this aromatic amine. The basic nature of the amine group may cause peak tailing on silica-based columns. A column with end-capping or a base-deactivated stationary phase is recommended.

  • Mobile Phase Selection:

    • Organic Solvent: Both acetonitrile and methanol should be evaluated. Acetonitrile typically provides better peak shape and lower backpressure.

    • Aqueous Phase: Start with a simple mobile phase of Acetonitrile:Water.

    • pH/Additive: The amine group will be protonated at acidic pH, which can improve peak shape and retention on a C18 column. Evaluate the addition of 0.1% formic acid or 0.1% trifluoroacetic acid to the aqueous phase.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by running a UV scan of the analyte solution using the DAD. Benzoxazole derivatives are known to be UV active.[7]

  • Gradient and Isocratic Elution: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of the analyte. Based on the results, an optimized gradient or an isocratic method can be developed for faster analysis.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard. Adjusting the column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.

Developed HPLC Method and Data

Based on the systematic development process, the following optimized HPLC conditions were established for the analysis of this compound.

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (Example λmax, to be confirmed experimentally)
Run Time 10 minutes

Conclusion

This application note details a systematic approach to developing a robust and reliable reversed-phase HPLC method for the analysis of this compound. The provided protocol and optimized conditions can be readily implemented in a quality control or research laboratory setting. The method is suitable for determining the purity and concentration of the compound, thereby supporting its use in pharmaceutical research and development. Further validation of the method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-1,3-benzoxazol-5-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Methyl-1,3-benzoxazol-5-amine, a promising scaffold for preclinical drug discovery. Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The protocols detailed herein are designed to be scalable and efficient, providing a reliable source of this key intermediate for further investigation in preclinical studies. This guide outlines a robust two-step synthetic route, commencing with the cyclization of 2-amino-4-nitrophenol to form 2-methyl-5-nitrobenzoxazole, followed by a catalytic hydrogenation to yield the target amine. Detailed experimental procedures, data presentation in tabular format, and process visualizations are included to facilitate seamless adoption in a laboratory setting.

Introduction

The benzoxazole core is a privileged heterocyclic motif frequently found in biologically active compounds.[1][5][7][9] Its unique structural and electronic properties contribute to its ability to interact with various biological targets, making it a valuable building block in medicinal chemistry. The title compound, this compound, is of particular interest due to the presence of a primary amine, which serves as a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR). Preclinical evaluation of novel compounds is a critical phase in the drug development pipeline, and access to a scalable and well-documented synthetic route for key intermediates is paramount. These application notes provide the necessary protocols to produce multi-gram to kilogram quantities of this compound, enabling extensive preclinical evaluation.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process, as illustrated in the following diagram. The initial step involves the formation of the benzoxazole ring through the reaction of 2-amino-4-nitrophenol with acetic anhydride. The subsequent step is the selective reduction of the nitro group to the corresponding amine using catalytic hydrogenation.

Synthesis_Pathway cluster_0 Step 1: Benzoxazole Ring Formation cluster_1 Step 2: Nitro Group Reduction 2-amino-4-nitrophenol 2-amino-4-nitrophenol 2-methyl-5-nitrobenzoxazole 2-methyl-5-nitrobenzoxazole 2-amino-4-nitrophenol->2-methyl-5-nitrobenzoxazole Acetic Anhydride, Reflux Acetic_anhydride Acetic_anhydride 2-methyl-5-nitrobenzoxazole_step2 2-methyl-5-nitrobenzoxazole This compound This compound 2-methyl-5-nitrobenzoxazole_step2->this compound H2, Pd/C, Ethanol Workflow cluster_step1 Step 1: Synthesis of 2-Methyl-5-nitrobenzoxazole cluster_step2 Step 2: Synthesis of this compound Reaction_Setup_1 Reaction Setup: 2-amino-4-nitrophenol + Acetic Anhydride Reflux Reflux (4-6 hours) Reaction_Setup_1->Reflux Precipitation Precipitation in Ice Water Reflux->Precipitation Filtration_1 Filtration & Washing Precipitation->Filtration_1 Recrystallization_1 Recrystallization (Ethanol) Filtration_1->Recrystallization_1 Drying_1 Drying Recrystallization_1->Drying_1 Intermediate 2-Methyl-5-nitrobenzoxazole Drying_1->Intermediate Reaction_Setup_2 Reaction Setup: Intermediate + Pd/C in Ethanol Intermediate->Reaction_Setup_2 Hydrogenation Hydrogenation (50-60 psi H2) Reaction_Setup_2->Hydrogenation Filtration_2 Catalyst Filtration Hydrogenation->Filtration_2 Concentration Solvent Removal Filtration_2->Concentration Recrystallization_2 Recrystallization Concentration->Recrystallization_2 Drying_2 Drying Recrystallization_2->Drying_2 Final_Product This compound Drying_2->Final_Product Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start This compound (from large-scale synthesis) In_Vitro In Vitro Studies Start->In_Vitro Efficacy_Screening Efficacy Screening (e.g., cancer cell lines, microbes) In_Vitro->Efficacy_Screening In_Vivo In Vivo Studies Efficacy_Models Animal Models of Disease In_Vivo->Efficacy_Models PK_Tox Pharmacokinetics & Toxicology Candidate_Selection Preclinical Candidate Selection PK_Tox->Candidate_Selection Lead_Optimization Lead Optimization Lead_Optimization->In_Vivo Promising Results Lead_Optimization->Candidate_Selection Mechanism_of_Action Mechanism of Action Studies Efficacy_Screening->Mechanism_of_Action ADME_Screening In Vitro ADME Mechanism_of_Action->ADME_Screening ADME_Screening->Lead_Optimization Tolerability Maximum Tolerated Dose Efficacy_Models->Tolerability Tolerability->PK_Tox

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of biomolecules is a fundamental technique in life sciences and drug development, enabling the visualization, tracking, and quantification of proteins, nucleic acids, and other cellular components.[1] The benzoxazole core is a well-regarded fluorophore found in various dyes and pharmaceutically relevant compounds.[2][3] This document provides detailed application notes and protocols for the use of a novel fluorescent labeling reagent derived from 2-Methyl-1,3-benzoxazol-5-amine for the covalent labeling of biomolecules.

This compound is a versatile chemical entity that can be chemically modified to create a reactive probe for specific functional groups on biomolecules.[4][5][6] By converting its primary amine into a highly reactive isothiocyanate (-N=C=S) group, we create 2-Methyl-1,3-benzoxazol-5-isothiocyanate (2-MBO-ITC) , a probe designed for efficiently labeling primary amines on proteins and other biomolecules. This modification allows for the formation of a stable covalent thiourea bond between the fluorophore and the target molecule.[7]

Principle of Labeling

The fluorescent labeling of proteins with 2-MBO-ITC is based on the chemical reaction between the isothiocyanate group of the dye and the primary amine groups (-NH₂) present on the protein.[7] The most common targets for this reaction are the ε-amino group of lysine residues and the N-terminal α-amino group.[7] The reaction proceeds efficiently under mild alkaline conditions (pH 8.0-9.5) and results in a stable thiourea linkage, ensuring the fluorophore remains attached to the protein during subsequent experimental procedures.[7]

Applications

Fluorescently labeled proteins are indispensable tools in a wide array of research and drug discovery applications, including:

  • Fluorescence Microscopy: Visualization of protein localization and trafficking within cells.

  • Flow Cytometry: High-throughput analysis and sorting of cells based on protein expression.

  • Immunoassays: Detection and quantification of antigens or antibodies in formats such as ELISA and Western blotting.

  • Förster Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes in proteins.[7]

  • High-Content Screening: Automated cellular imaging to assess the effects of drug candidates on protein targets.

Quantitative Data Summary

The spectral properties of biomolecules labeled with 2-MBO-ITC are summarized in the table below. These values are based on the characteristic fluorescence of the benzoxazole scaffold and may vary slightly depending on the biomolecule and the local environment of the fluorophore.

ParameterValue
Chemical Formula C₉H₆N₂OS
Molecular Weight 190.22 g/mol
Excitation Maximum (λex) ~350 nm
Emission Maximum (λem) ~450 nm
Molar Extinction Coefficient (ε) ~15,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.6
Recommended Excitation Source UV Lamp (365 nm), Laser (355 nm)
Recommended Emission Filter 430-480 nm (Blue)
Reactive Group Isothiocyanate (-N=C=S)
Target Functional Group Primary Amines (-NH₂)

Experimental Protocols

Protocol 1: Fluorescent Labeling of Proteins with 2-MBO-ITC

This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with 2-MBO-ITC.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 2-MBO-ITC fluorescent dye

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0

  • Purification column (e.g., gel filtration, dialysis)

  • Protease inhibitors (optional)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction. If the protein is in an inappropriate buffer, perform buffer exchange into the labeling buffer.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of 2-MBO-ITC in anhydrous DMF or DMSO immediately before use. Protect the solution from light.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a good starting point. The optimal ratio may need to be determined empirically.[7]

    • Slowly add the calculated volume of the 2-MBO-ITC stock solution to the protein solution while gently stirring.[7]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and any reaction byproducts. This is typically achieved using a gel filtration column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorption maximum of the dye (~350 nm).

  • Storage:

    • Store the labeled protein under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol may be beneficial.

Protocol 2: Fluorescent Labeling of Amine-Modified Nucleic Acids

This protocol outlines the labeling of nucleic acids that have been modified to contain a primary amine group.

Materials:

  • Amine-modified DNA or RNA

  • 2-MBO-ITC fluorescent dye

  • Anhydrous DMF or DMSO

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0

  • Nuclease-free water

  • Purification method (e.g., ethanol precipitation, spin column)

Procedure:

  • Nucleic Acid Preparation:

    • Dissolve the amine-modified nucleic acid in the labeling buffer to a final concentration of 100-500 µM.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of 2-MBO-ITC in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add a 20- to 50-fold molar excess of the 2-MBO-ITC stock solution to the nucleic acid solution.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled nucleic acid to remove unreacted dye. This can be done via ethanol precipitation or by using a suitable nucleic acid purification spin column.

  • Quantification:

    • Determine the concentration and labeling efficiency of the fluorescently labeled nucleic acid using a spectrophotometer, measuring absorbance at 260 nm (for nucleic acid) and ~350 nm (for the dye).

Visualizations

Chemical Reaction of 2-MBO-ITC with a Primary Amine cluster_reactants Reactants cluster_product Product 2_MBO_ITC 2-Methyl-1,3-benzoxazol-5-isothiocyanate (2-MBO-ITC) Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Thiourea Bond) 2_MBO_ITC->Labeled_Biomolecule + Biomolecule_Amine Biomolecule with Primary Amine (e.g., Protein-Lysine) Biomolecule_Amine->Labeled_Biomolecule

Caption: Reaction of 2-MBO-ITC with a primary amine on a biomolecule.

Experimental Workflow for Protein Labeling A 1. Prepare Protein Solution (Amine-free buffer, pH 9.0) C 3. Mix Protein and Dye (10-20x molar excess of dye) A->C B 2. Prepare 2-MBO-ITC Stock Solution (DMF or DMSO) B->C D 4. Incubate Reaction (1-2h at RT or overnight at 4°C, protected from light) C->D E 5. Purify Labeled Protein (Gel filtration or dialysis) D->E F 6. Characterize Labeled Protein (Spectrophotometry for DOL) E->F G 7. Store Labeled Protein (4°C or -20°C/-80°C) F->G

Caption: Workflow for fluorescently labeling proteins with 2-MBO-ITC.

Troubleshooting Common Labeling Issues Problem Problem Observed Low_DOL Low Degree of Labeling (DOL) Problem->Low_DOL Precipitation Protein Precipitation Problem->Precipitation No_Labeling No Labeling Problem->No_Labeling Sol_Low_DOL_1 Increase molar excess of dye Low_DOL->Sol_Low_DOL_1 Sol_Low_DOL_2 Increase reaction time or temperature Low_DOL->Sol_Low_DOL_2 Sol_Precipitation_1 Reduce dye concentration Precipitation->Sol_Precipitation_1 Sol_Precipitation_2 Perform reaction at a lower temperature (4°C) Precipitation->Sol_Precipitation_2 Sol_No_Labeling_1 Check buffer for interfering amines (e.g., Tris) No_Labeling->Sol_No_Labeling_1 Sol_No_Labeling_2 Verify reactivity of the dye No_Labeling->Sol_No_Labeling_2

Caption: A decision tree for troubleshooting common labeling issues.

References

Application of 2-Methyl-1,3-benzoxazol-5-amine Derivatives in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the synthesis of anti-cancer agents derived from the 2-methyl-1,3-benzoxazol-5-amine scaffold. The benzoxazole core is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of pharmacological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3] This document outlines the synthesis of several series of benzoxazole derivatives, their biological evaluation, and the signaling pathways they target.

Introduction to Benzoxazole Derivatives as Anti-Cancer Agents

Benzoxazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of oncology.[1][3] The planar structure of the benzoxazole ring system allows for effective interaction with various biological targets. Researchers have successfully synthesized numerous derivatives by modifying the substituents at different positions of the benzoxazole core, leading to compounds with enhanced potency and selectivity against cancer cells.[4] These derivatives have been shown to exhibit anti-cancer activity through various mechanisms, including the inhibition of crucial enzymes like Poly(ADP-ribose) polymerase (PARP) and receptor tyrosine kinases such as VEGFR-2 and c-Met.[5]

Synthesis of Anti-Cancer Benzoxazole Derivatives

The synthesis of anti-cancer agents from this compound and related benzoxazole precursors typically involves multi-step reactions to introduce various pharmacophores. Below are generalized protocols for the synthesis of different classes of benzoxazole-based anti-cancer agents.

General Synthesis of 2-Substituted Benzoxazoles

A common method for synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[6]

Experimental Protocol:

  • A mixture of the appropriate 2-aminophenol (1 equivalent) and a substituted carboxylic acid (1.2 equivalents) is heated in a solvent such as polyphosphoric acid (PPA) or under solvent-free conditions.

  • The reaction mixture is heated to a temperature ranging from 150°C to 180°C for a period of 2-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-substituted benzoxazole.[6]

Synthesis of Benzoxazole-Piperazine Derivatives

Benzoxazole derivatives incorporating a piperazine moiety have shown significant anti-cancer activity.[1]

Experimental Protocol:

  • To a solution of a 2-chloromethyl benzoxazole derivative in a suitable solvent like dimethylformamide (DMF), add N-methylpiperazine (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is poured into water and extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to obtain the desired benzoxazole-piperazine derivative.

Synthesis of Benzoxazole-Amide Conjugates as Kinase Inhibitors

The synthesis of benzoxazole-amide conjugates often involves the coupling of a benzoxazole core containing a carboxylic acid or an amine group with a corresponding amine or carboxylic acid derivative.

Experimental Protocol:

  • A solution of a benzoxazole derivative with a carboxylic acid moiety (1 equivalent) in a solvent like DMF is treated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • The mixture is stirred at room temperature for 30 minutes.

  • The desired amine (1.1 equivalents) is then added, and the reaction is stirred for another 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.[7]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative activity of synthesized benzoxazole derivatives is typically evaluated against a panel of human cancer cell lines using assays like the MTT assay. The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds.

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference
Benzoxazole-Benzamide ConjugatesHCT-116 (Colon)0.268 - 0.704[7]
MCF-7 (Breast)3.22 - 32.53[8]
Piperidinyl-Based BenzoxazolesA549 (Lung)Varies[9]
PC-3 (Prostate)Varies[9]
Phortress AnaloguesHT-29 (Colon)Attractive Anticancer Effect[9]
C6 (Brain)Attractive Anticancer Effect[9]
Thymoquinone-Derived BenzoxazolesSW620 (Colon)Varies[10]
HepG2 (Liver)Varies[10]

Signaling Pathways and Mechanisms of Action

Benzoxazole derivatives exert their anti-cancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are crucial enzymes in the DNA damage response (DDR).[11][12] They are involved in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication, ultimately causing cell death. This concept is known as synthetic lethality.[12][13]

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PARylation Poly(ADP-ribosylation) PARP->PARylation catalyzes Trapped_PARP Trapped PARP on DNA PARP->Trapped_PARP Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Benzoxazole_PARPi Benzoxazole-based PARP Inhibitor Benzoxazole_PARPi->PARP inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse leads to DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Apoptosis / Cell Death DSB->Cell_Death in HR-deficient cells VEGFR2_cMet_Inhibition_Pathway cluster_0 Receptor Tyrosine Kinase Signaling cluster_1 Inhibition by Benzoxazole Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates HGF HGF cMet c-Met HGF->cMet binds & activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet->PI3K_Akt cMet->RAS_MAPK cMet->Angiogenesis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Benzoxazole_Inhibitor Benzoxazole-based Kinase Inhibitor Benzoxazole_Inhibitor->VEGFR2 inhibits Benzoxazole_Inhibitor->cMet inhibits Synthesis_Screening_Workflow Start Design of Novel Benzoxazole Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro_Screening In Vitro Anti-proliferative Screening (MTT Assay) Characterization->InVitro_Screening Determine_IC50 Determination of IC50 Values InVitro_Screening->Determine_IC50 Select_Cell_Lines Panel of Cancer Cell Lines Select_Cell_Lines->InVitro_Screening Data_Analysis Data Analysis and SAR Studies Determine_IC50->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification Further_Studies Further Mechanistic Studies Lead_Identification->Further_Studies

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-1,3-benzoxazol-5-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methyl-1,3-benzoxazol-5-amine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My product is showing significant tailing or streaking on a silica gel TLC plate. How can I resolve this?

A1: This is a common issue when working with basic compounds like aromatic amines on acidic silica gel. The amine group interacts strongly with the acidic silanol groups on the silica surface, causing poor separation and tailing.

  • Troubleshooting Tip: To counteract this, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonia solution in the solvent system will neutralize the acidic sites on the silica, leading to symmetrical spots and improved separation.[1]

Q2: I'm experiencing low yield after performing flash column chromatography on silica. Where is my product going?

A2: Low recovery of amine-containing compounds from silica gel chromatography is often due to irreversible adsorption onto the stationary phase.[1][2] The acidic nature of standard silica gel can lead to strong binding or even degradation of the basic amine product.

  • Troubleshooting Steps:

    • Use a Modified Mobile Phase: As with TLC, add a competing base like triethylamine to your elution solvent to reduce product adsorption.[1]

    • Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with a base or using an alternative stationary phase like neutral or basic alumina.

    • Alternative Purification: If the problem persists, consider non-chromatographic methods like recrystallization or acid-base extraction.

Q3: My final, purified product is colored (e.g., yellow, brown, or orange), but I expect a colorless solid. What could be the cause?

A3: Aromatic amines are susceptible to oxidation, which can form highly colored impurities. This can be accelerated by exposure to air, light, or residual acidic/metallic contaminants.

  • Troubleshooting Steps:

    • Minimize Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating or solvent evaporation.

    • Use High-Purity Solvents: Ensure that solvents are free from peroxides or other oxidizing agents.

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool.

    • Storage: Store the final product in a dark, cool place, preferably under an inert atmosphere.

Q4: How can I effectively remove unreacted starting materials or basic byproducts from my crude reaction mixture?

A4: An aqueous acid wash during the workup is a highly effective method for separating basic amines from neutral or acidic organic compounds.[3]

  • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer several times with a dilute aqueous acid solution, such as 1M HCl.[2][3] The basic amine will be protonated, forming a salt that is soluble in the aqueous layer, while non-basic compounds remain in the organic layer. The amine can then be recovered from the aqueous layer by basifying with a base (e.g., NaOH) and re-extracting into an organic solvent.[2]

Q5: Is recrystallization a suitable purification method for this compound and its derivatives?

A5: Yes, recrystallization is frequently a very effective method for purifying these compounds, particularly for removing minor impurities after an initial workup. Several sources report using ethanol for the recrystallization of benzoxazole derivatives.[4][5][6]

  • Tip: The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are common starting points.

Data Presentation: Purification Method Comparison

The following table summarizes typical outcomes for different purification techniques. Actual results will vary based on the specific derivative and impurity profile.

Purification MethodTypical PurityTypical RecoveryKey AdvantagesCommon Challenges
Flash Chromatography (Standard Silica) 85-95%40-70%Good for separating complex mixtures.Product loss on column, tailing.[1]
Flash Chromatography (w/ TEA) >98%70-90%Excellent resolution, high purity.Requires removal of TEA post-purification.
Recrystallization >99%60-85%High purity, scalable, cost-effective.Finding a suitable solvent can be difficult; may not remove closely related impurities.
Acid-Base Extraction Purity varies>90%Excellent for removing non-basic impurities.Does not separate the target amine from other basic impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed to mitigate the issues of tailing and product loss when purifying basic amines on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) containing 1% triethylamine (TEA).

  • Column Packing: Pour the slurry into the column and pack using pressure to create a firm, stable bed. Equilibrate the column by flushing with 2-3 column volumes of the mobile phase with 1% TEA.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate) to elute the product. Maintain 1% TEA in the mobile phase throughout the gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC (using a TEA-modified eluent) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Protocol 2: Recrystallization from Ethanol

This is a standard protocol for purifying solid organic compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the entire solid. This should be done on a hot plate with stirring.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat briefly.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper or a pad of celite to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow A Crude Product B Aqueous Workup (e.g., Acid Wash) A->B C Analyze by TLC B->C D Is the product the major spot and well-separated? C->D E Flash Column Chromatography D->E No F Is the product a solid? D->F Yes H Pure Product E->H F->E No G Recrystallization F->G Yes G->H

Caption: General workflow for the purification of this compound derivatives.

Chromatography_Troubleshooting Start Run TLC/Column Problem Observe Tailing or Low Recovery? Start->Problem Solution1 Add 1% Triethylamine or Ammonia to Mobile Phase Problem->Solution1 Yes End Successful Separation Problem->End No Check Problem Resolved? Solution1->Check Solution2 Switch to Neutral or Basic Alumina Stationary Phase Check->Solution2 No Check->End Yes Solution2->End

Caption: Troubleshooting logic for amine purification via column chromatography.

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Re-extraction Organic_Start Organic Layer Mixture of Amine (B) and Neutral Impurity (N) Organic_Mid Organic Layer Neutral Impurity (N) Organic_Start->Organic_Mid Separate Layers Aqueous_Start Aqueous Layer 1M HCl Aqueous_Mid Aqueous Layer Protonated Amine (BH+Cl-) Aqueous_Start->Aqueous_Mid B reacts with HCl Aqueous_End Aqueous Layer NaCl, H2O Aqueous_Mid->Aqueous_End Add NaOH, Extract with Organic Solvent Organic_End Organic Layer Purified Amine (B)

Caption: Chemical logic of purification by acid-base liquid-liquid extraction.

References

Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,3-benzoxazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient two-step method involves the cyclization of 2-amino-4-nitrophenol with an acetylating agent like acetic anhydride to form 2-methyl-5-nitro-1,3-benzoxazole, followed by the reduction of the nitro group to yield the final product, this compound.

Q2: I am observing a low yield in the cyclization step. What are the potential causes?

Low yields in the formation of the benzoxazole ring can stem from several factors.[1] Key areas to investigate include the purity of the starting 2-amino-4-nitrophenol, suboptimal reaction temperature, and insufficient reaction time.[1] Competing side reactions, such as di-acetylation of the starting material, can also consume reagents and reduce the yield of the desired product.[1]

Q3: My final product is discolored. What are the likely impurities?

Discoloration in the final this compound product often indicates the presence of impurities. These can arise from incomplete reduction of the nitro intermediate, leading to residual 2-methyl-5-nitro-1,3-benzoxazole (which is often yellow). Additionally, side reactions during the reduction of the nitro group can form colored azo or azoxy compounds. Over-oxidation of the aminophenol starting material or the final product can also lead to colored polymeric byproducts.

Q4: How can I effectively purify the crude this compound?

Several purification techniques can be employed depending on the nature of the impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system, such as ethanol or acetone/acetonitrile mixtures, can yield a highly pure product.[1]

  • Column Chromatography: For complex impurity profiles, silica gel column chromatography is a reliable method. A common mobile phase is a mixture of hexane and ethyl acetate.[1]

  • Activated Charcoal Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before filtration and concentration.[1]

Troubleshooting Guide

Issue 1: Low Yield of 2-Methyl-5-nitro-1,3-benzoxazole (Cyclization Step)
Potential Cause Troubleshooting Action Expected Outcome
Incomplete ReactionExtend reaction time and monitor by TLC.Disappearance of starting material spot on TLC plate.
Suboptimal TemperatureGradually increase reaction temperature while monitoring for byproduct formation.Increased reaction rate and yield.
Impure Starting MaterialRecrystallize 2-amino-4-nitrophenol before use.Improved yield and cleaner reaction profile.
Di-acetylation Side ReactionUse a milder acetylating agent or control the stoichiometry of acetic anhydride more carefully.Reduced formation of the di-acetylated byproduct.
Issue 2: Incomplete Reduction of the Nitro Group
Potential Cause Troubleshooting Action Expected Outcome
Insufficient Reducing AgentIncrease the molar equivalents of the reducing agent (e.g., SnCl2, H2/Pd-C).Complete conversion of the nitro group to the amine.
Catalyst Inactivity (for catalytic hydrogenation)Ensure the catalyst is fresh and active. If necessary, replace with a new batch.Efficient and complete reduction.
Suboptimal pHAdjust the pH of the reaction mixture to the optimal range for the chosen reducing agent.Enhanced reactivity of the reducing agent.
Issue 3: Formation of Azo/Azoxy Byproducts during Reduction
Potential Cause Troubleshooting Action Expected Outcome
Overly Aggressive Reducing ConditionsModerate the reaction temperature and control the addition rate of the reducing agent.Minimized formation of over-reduction or condensation byproducts.
Non-homogenous Reaction MixtureEnsure vigorous stirring to maintain a homogenous suspension of the reactants.Uniform reduction and suppression of side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole
  • To a solution of 2-amino-4-nitrophenol (1.0 eq) in acetic acid, add acetic anhydride (1.2 eq) dropwise.

  • Heat the reaction mixture at reflux (around 120-130°C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude 2-methyl-5-nitro-1,3-benzoxazole.

Protocol 2: Synthesis of this compound (Reduction)
  • Suspend the crude 2-methyl-5-nitro-1,3-benzoxazole (1.0 eq) in ethanol.

  • Add stannous chloride (SnCl2·2H2O) (3-4 eq) portion-wise.

  • Heat the mixture at reflux for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Synthesis_Pathway A 2-Amino-4-nitrophenol C 2-Methyl-5-nitro-1,3-benzoxazole A->C Cyclization B Acetic Anhydride B->C E This compound C->E Reduction D Reducing Agent (e.g., SnCl2) D->E

Caption: Synthetic pathway for this compound.

Side_Reaction A 2-Amino-4-nitrophenol C Di-acetylated byproduct A->C Side Reaction B Acetic Anhydride (Excess) B->C

Caption: Potential di-acetylation side reaction.

Troubleshooting_Workflow start Low Product Yield check_cyclization Check Cyclization Step (TLC) start->check_cyclization incomplete_cyclization Incomplete Cyclization? check_cyclization->incomplete_cyclization extend_time Extend Reaction Time incomplete_cyclization->extend_time Yes check_reduction Check Reduction Step (TLC) incomplete_cyclization->check_reduction No extend_time->check_cyclization incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction add_reductant Add More Reducing Agent incomplete_reduction->add_reductant Yes purification_issue Check Purification Loss incomplete_reduction->purification_issue No add_reductant->check_reduction end Yield Optimized purification_issue->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimization of Coupling Reactions with 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-benzoxazol-5-amine in various coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions performed with this compound?

A1: this compound is a versatile building block commonly used in several key coupling reactions to form C-N, C-C, and amide bonds. The most prevalent reactions include:

  • Buchwald-Hartwig Amination: For the formation of a C-N bond between the amine and an aryl halide or triflate.

  • Suzuki-Miyaura Coupling: To create a C-C bond between the benzoxazole core (after conversion to a halide or triflate) and a boronic acid or ester. The amino group can also be a directing group or be coupled after initial C-C bond formation.

  • Ullmann Condensation: A copper-catalyzed reaction for C-N bond formation, often with aryl iodides.

  • Amide Coupling (Peptide Coupling): To form an amide bond between the amine and a carboxylic acid.

Q2: What are the key parameters to consider when optimizing a coupling reaction with this substrate?

A2: Successful coupling reactions with this compound depend on the careful optimization of several parameters:

  • Catalyst System: The choice of palladium or copper precursor and the corresponding ligand is critical.

  • Base: The strength and type of base can significantly impact reaction efficiency and prevent side reactions.

  • Solvent: The polarity and aprotic/protic nature of the solvent can influence catalyst solubility and reactivity.

  • Temperature: Reaction kinetics are highly dependent on temperature.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal duration.

Q3: Are there any known stability issues with this compound under common coupling conditions?

A3: Yes, a key consideration is the potential for side reactions involving the 2-methyl group. Under strongly basic conditions, particularly with bases like sodium tert-butoxide (NaOtBu), deprotonation of the methyl group can occur, leading to decomposition or the formation of undesired byproducts. This can result in lower yields, especially in reactions with alkylamines.

Troubleshooting Guides

Buchwald-Hartwig Amination

Problem: Low or no yield of the desired N-aryl product.

Possible Cause Troubleshooting Suggestion
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated. Use fresh, high-purity palladium sources and ligands.
Inappropriate Ligand Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos, Xantphos). Bulky, electron-rich ligands are often effective.[1]
Incorrect Base If using a strong base like NaOtBu, consider a weaker base such as Cs₂CO₃ or K₃PO₄ to avoid deprotonation of the 2-methyl group.
Solvent Issues Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and THF.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for any decomposition.
Aryl Halide Reactivity Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive halides, a more active catalyst system may be required.

Problem: Formation of side products.

Side Product Possible Cause Troubleshooting Suggestion
Hydrodehalogenation of aryl halide Presence of water or other protic sources; β-hydride elimination from the palladium-amido intermediate.[2]Use anhydrous conditions. Choose a ligand that promotes reductive elimination over β-hydride elimination.
Homocoupling of aryl halide Inefficient trapping of the oxidative addition complex by the amine.Increase the concentration of the amine or use a more reactive catalyst system.
Decomposition of starting material Deprotonation of the 2-methyl group by a strong base.Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).
Suzuki-Miyaura Coupling

Problem: Low yield of the biaryl product.

Possible Cause Troubleshooting Suggestion
Poor Catalyst Activity Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)). For challenging couplings, consider more advanced catalyst systems with bulky phosphine ligands.
Inefficient Transmetalation Ensure the base is appropriate to activate the boronic acid. K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The addition of water to the solvent system (e.g., dioxane/water) can be beneficial.
Decomposition of Boronic Acid Protodeboronation can be an issue. Use fresh boronic acid and consider using boronate esters, which can be more stable.
Steric Hindrance For sterically hindered coupling partners, a bulkier ligand and higher reaction temperatures may be necessary.
Amide Coupling

Problem: Incomplete conversion to the amide.

Possible Cause Troubleshooting Suggestion
Inefficient Carboxylic Acid Activation Screen different coupling reagents (e.g., HATU, HBTU, PyBOP, EDC/HOBt).[3] For sterically hindered acids, more potent activators may be needed.
Low Nucleophilicity of the Amine The aromatic amine of this compound is less nucleophilic than aliphatic amines. Use a highly efficient coupling reagent and consider slightly elevated temperatures.
Incorrect Base A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required. Ensure the correct stoichiometry is used.
Side Reactions Racemization of the carboxylic acid can occur. The addition of HOBt or Oxyma can help suppress this.[4]

Quantitative Data

The following tables summarize typical reaction conditions and yields for coupling reactions of substrates structurally similar to this compound. Data for the specific target molecule is limited in the literature; therefore, these tables provide a starting point for optimization.

Table 1: Buchwald-Hartwig Amination of Related Heterocyclic Amines

Aryl Halide Amine Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference Analog
4-Bromotoluene2-Amino-5-bromopyridinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.1)Dioxane11024852-Amino-5-bromo-4-methylpyridine[5]
1-Bromo-4-tert-butylbenzeneMorpholinePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.2)Toluene1001895Solvent-free conditions also reported[6]
4-ChloroanisoleAnilinePd-NHC complex (1)-K₃PO₄ (1.5)t-BuOH1002492NHC-Pd(II)-Ox complexes[7]

Table 2: Suzuki-Miyaura Coupling of Related Aminoaryl Halides

Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference Analog
4-Amino-3-bromobenzoic AcidPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10012~854-Amino-3-bromobenzoic Acid[8]
2-Bromo-5-methylpyridin-4-amine4-Methoxyphenylboronic acidPd(OAc)₂ (3)-K₂CO₃ (2)Isopropanol/H₂OReflux10922-Bromo-5-methylpyridin-4-amine[9]
3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O1001588Unprotected Nitrogen Heterocycles[10]

Table 3: Amide Coupling with Aromatic Amines

Carboxylic Acid Amine Coupling Reagent (equiv) Additive (equiv) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
Benzoic AcidBenzylamineTiCl₄ (3)-PyridinePyridine85295TiCl₄ mediated[11]
Phenylacetic AcidBenzylamineB(OCH₂CF₃)₃ (2)--MeCN801591Boron mediated[7]
N-Boc-ProlineBenzylamine---p-XyleneReflux-79 (conversion)Thermal[12]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), cesium carbonate (2.1 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a round-bottom flask, combine the aryl halide derivative of 2-methyl-1,3-benzoxazole (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Heat the mixture to 90 °C under an inert atmosphere and stir vigorously for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[13][14]

Protocol 3: General Procedure for Amide Coupling
  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add a coupling reagent (e.g., HATU, 1.1 mmol).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add this compound (1.0 mmol).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol) dropwise.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide F Combine Reagents under Inert Atmosphere A->F B 2-Methyl-1,3- benzoxazol-5-amine B->F C Pd Catalyst/Ligand C->F D Base D->F E Anhydrous/Degassed Solvent E->F G Heat and Stir F->G H Monitor Progress (TLC/LC-MS) G->H I Cool and Quench H->I Reaction Complete J Extraction I->J K Drying and Concentration J->K L Column Chromatography K->L M Pure Product L->M Troubleshooting_Low_Yield Start Low or No Product Yield A Check Reagent Quality (Purity, Freshness) Start->A B Optimize Catalyst System (Screen Pd/Ligand) A->B Reagents OK C Evaluate Base (Strength, Stoichiometry) B->C D Assess Solvent (Anhydrous, Degassed) C->D E Adjust Temperature D->E F Consider Side Reactions (e.g., 2-Me Deprotonation) E->F G Re-run Experiment with Optimized Conditions F->G

References

Technical Support Center: Overcoming Poor Solubility of Benzoxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor aqueous solubility of benzoxazole derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many benzoxazole derivatives exhibit poor water solubility?

A1: The poor aqueous solubility of many benzoxazole derivatives is primarily due to their rigid, hydrophobic core structure.[1] This inherent low solubility can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.

Q2: What are the initial steps to address the poor solubility of my benzoxazole derivative in a biological assay?

A2: A systematic approach is recommended. First, determine the intrinsic aqueous solubility of your compound to establish a baseline.[1] Subsequently, consider the following initial strategies:

  • pH Modification: If your benzoxazole derivative possesses ionizable groups, adjusting the pH of the assay buffer can significantly enhance its solubility. For basic compounds, lowering the pH can lead to the formation of a more soluble salt, while for acidic compounds, increasing the pH can have a similar effect.[1] It is advisable to maintain the pH at least 2 units away from the compound's pKa to ensure it remains in its more soluble ionized form.[1]

  • Use of Co-solvents: Introducing a water-miscible organic solvent, or co-solvent, can substantially increase the solubility of lipophilic compounds.[1] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[1] However, it is crucial to be mindful of the potential toxicity and off-target effects of the co-solvent on the biological system being studied.

Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." Here are some troubleshooting steps:

  • Optimize Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay medium.[1] Be sure to include a vehicle control with the same co-solvent concentration to account for any solvent effects.

  • Use a Different Co-solvent: Some compounds may be more soluble in other co-solvents like ethanol or a mixture of solvents.

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), can help maintain the solubility of your compound in enzyme assays. However, these are generally not suitable for cell-based assays due to cytotoxicity.

  • Consider Formulation Strategies: If simple co-solvents are insufficient, more advanced formulation techniques like cyclodextrin complexation or the preparation of amorphous solid dispersions may be necessary.

Q4: What are more advanced formulation strategies to improve the solubility and bioavailability of benzoxazole derivatives?

A4: For compounds with very low solubility, several advanced formulation strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, often creating a high-energy amorphous state that dissolves more readily than the crystalline form.[1]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[1]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[1]

  • Lipid-Based Formulations: For highly lipophilic benzoxazole derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

  • Nanoparticle Formulation: Encapsulating the benzoxazole derivative into nanoparticles can improve its solubility, stability, and bioavailability.[2][3]

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer

Possible CauseTroubleshooting Step
Low Intrinsic Solubility Determine the compound's baseline aqueous solubility to understand the extent of the challenge.
Suboptimal pH If the compound is ionizable, adjust the buffer pH to be at least 2 units away from the pKa to favor the more soluble ionized form.[1]
Insufficient Co-solvent Gradually increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring to stay within the tolerance limits of the assay.[1]
Common Ion Effect If using a salt form of the compound, the buffer may contain a common ion that suppresses solubility. Consider using a different buffer system.[1]

Issue 2: Low and Variable Bioavailability in Animal Studies

Possible CauseTroubleshooting Step
Poor Dissolution in the GI Tract This is often the rate-limiting step for absorption.[1] Consider formulating the compound as a solid dispersion or a cyclodextrin complex to enhance its dissolution rate.[1]
First-Pass Metabolism Benzoxazole derivatives can be metabolized in the gut wall or liver. Investigate potential metabolic pathways and, with caution and appropriate controls, consider co-administration with a metabolic inhibitor.[1]
Efflux by Transporters The compound may be a substrate for efflux transporters like P-glycoprotein. This can be assessed using in vitro assays.[1]

Data Presentation

Table 1: Solubility Enhancement of a Benzimidazole Derivative (Structurally Similar to Benzoxazoles) Using Various Techniques

TechniqueCarrier/MethodSolventFold Increase in SolubilityReference
Solid DispersionPolyvinylpyrrolidone (PVP K30)Water~70[1]
Cyclodextrin ComplexationHydroxypropyl-β-Cyclodextrin (HP-β-CD)Water~150[1]
MicronizationJet MillingWater~5[1]

Table 2: Effect of Co-solvents on the Solubility of a Poorly Soluble Drug

Co-solvent System (Water:Co-solvent)Meloxicam Solubility (mg/mL)Rofecoxib Solubility (mg/mL)Reference
Water0.0070.005[4]
Water:Ethanol (50:50)0.451.20[4]
Water:Propylene Glycol (50:50)0.250.90[4]
Water:PEG 400 (50:50)1.504.50[4]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or a Polyethylene glycol (PEG).[1]

  • Dissolution: Dissolve the benzoxazole derivative and the carrier in a suitable organic solvent (e.g., methanol, acetone) to achieve a clear solution.[1]

  • Mixing: Thoroughly mix the drug and carrier solutions.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid film.[1]

  • Drying and Sizing: Dry the resulting solid dispersion under a vacuum to eliminate any residual solvent. Grind the dried product and sieve it to obtain a uniform particle size.[1]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
  • Wetting the Cyclodextrin: In a mortar, add a small amount of water to the desired amount of cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) to form a paste.

  • Adding the Drug: Gradually add the benzoxazole compound to the cyclodextrin paste.

  • Kneading: Knead the mixture for 30-60 minutes to form a uniform paste.

  • Drying: Dry the paste in an oven at a suitable temperature until a constant weight is achieved.

  • Sizing: Pass the dried complex through a sieve to obtain a uniform powder.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_processing Processing cluster_output Output start Start dissolve_drug Dissolve Benzoxazole Derivative in Organic Solvent start->dissolve_drug dissolve_carrier Dissolve Hydrophilic Carrier in Organic Solvent start->dissolve_carrier mix Mix Drug and Carrier Solutions dissolve_drug->mix dissolve_carrier->mix evaporate Solvent Evaporation (Rotary Evaporator) mix->evaporate dry Vacuum Drying evaporate->dry grind Grinding and Sieving dry->grind end Amorphous Solid Dispersion Powder grind->end

Workflow for preparing an amorphous solid dispersion.

experimental_workflow_cyclodextrin start Start wet_cd Wet Cyclodextrin with Water to Form a Paste start->wet_cd add_drug Add Benzoxazole Derivative to the Paste wet_cd->add_drug knead Knead the Mixture (30-60 min) add_drug->knead dry Dry the Paste in an Oven knead->dry sieve Sieve the Dried Complex dry->sieve end Cyclodextrin Inclusion Complex Powder sieve->end

Workflow for preparing a cyclodextrin inclusion complex.

VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Benzoxazole Benzoxazole Derivative (Inhibitor) Benzoxazole->VEGFR2 Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Survival Cell Survival PLCg->Survival Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival

VEGFR-2 signaling pathway inhibited by a benzoxazole derivative.

References

Technical Support Center: Enhancing the Stability of 2-Methyl-1,3-benzoxazol-5-amine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 2-Methyl-1,3-benzoxazol-5-amine for long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My sample of this compound has changed color (e.g., darkened) upon storage. What is the likely cause and is it still usable?

A1: Color change, typically darkening, is a common indicator of degradation in aromatic amines. This is often due to oxidation. The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities.

Troubleshooting Steps:

  • Assess Usability: The usability of the sample depends on the requirements of your experiment. For applications requiring high purity, the material should be re-analyzed for purity (e.g., by HPLC) before use. For less sensitive applications, it may still be usable, but with caution.

  • Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see Q2). Exposure to air (oxygen), light, and elevated temperatures can accelerate oxidative degradation.

  • Future Prevention: For future storage, consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing and storing it in a cool, dark place.

Q2: What are the optimal long-term storage conditions for this compound?

A2: Based on the chemical properties of aromatic amines and benzoxazoles, the following storage conditions are recommended to enhance stability:

ParameterRecommended ConditionRationale
Temperature 2-8°C or frozen (-20°C)Reduces the rate of chemical degradation.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes oxidative degradation from atmospheric oxygen.
Light In an amber or opaque containerProtects against light-induced (photolytic) degradation.
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric gases.
Purity Store in a high-purity stateImpurities can sometimes catalyze degradation reactions.

Q3: I am observing a new peak in my HPLC analysis of an aged sample of this compound. What could this be?

A3: A new peak in the HPLC chromatogram of an aged sample likely represents a degradation product. The identity of the degradant depends on the storage conditions. The most common degradation pathways are hydrolysis and oxidation.

Potential Degradation Products:

  • Hydrolysis Product: The benzoxazole ring can be susceptible to hydrolysis, which would cleave the ring to form an amide.

  • Oxidation Product: The aromatic amine can be oxidized, leading to the formation of various products, including nitroso, nitro, or polymeric species.

Troubleshooting Steps:

  • Characterize the Impurity: If the impurity is significant, techniques like LC-MS or GC-MS can be used to identify its molecular weight and propose a structure.

  • Perform Forced Degradation: To confirm the identity of the degradation product, you can perform a forced degradation study (see Experimental Protocols section) under specific conditions (e.g., acidic, basic, oxidative) and compare the resulting degradant peaks with the one observed in your aged sample.

Q4: How can I proactively assess the stability of my batch of this compound?

A4: A forced degradation study is a proactive way to understand the stability profile of your compound. This involves subjecting the compound to harsh conditions to accelerate its degradation. The results will help you identify potential degradation products and develop a stability-indicating analytical method.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound.

Objective: To generate potential degradation products under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

Representative Stability-Indicating HPLC-UV Method

Note: This is a general method and may require optimization for your specific instrumentation and requirements.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient: Start with 95% A, 5% B, ramp to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm (or λmax of the compound)
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

The following table summarizes hypothetical results from a forced degradation study. Actual results may vary.

Stress Condition% Degradation (Hypothetical)Number of Degradation ProductsRetention Time of Major Degradant (min) (Hypothetical)
0.1 M HCl, 60°C, 24h15%18.5
0.1 M NaOH, 60°C, 24h25%27.2, 9.1
3% H₂O₂, RT, 24h10%110.3
Thermal (Solid), 70°C, 48h< 5%--
Photolytic8%111.5

Visualizations

G cluster_storage Long-Term Storage cluster_degradation Degradation Pathways storage This compound (Stable) hydrolysis Hydrolysis (Amide Formation) storage->hydrolysis Moisture oxidation Oxidation (Colored Impurities) storage->oxidation Oxygen (Air) photolysis Photolysis (Ring Cleavage/Modification) storage->photolysis Light

Caption: Potential degradation pathways for this compound.

G cluster_workflow Forced Degradation Workflow start Start: 2-Methyl-1,3-benzoxazol- 5-amine Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis end Identify Degradation Products & Assess Stability analysis->end

Caption: Experimental workflow for a forced degradation study.

Troubleshooting low bioactivity in newly synthesized benzoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low bioactivity in newly synthesized benzoxazole compounds.

Troubleshooting Guide: A Step-by-Step Approach

Experiencing lower-than-expected biological activity in a newly synthesized benzoxazole derivative can be disheartening. This guide provides a structured approach to identifying and resolving potential issues.

My new benzoxazole compound shows low or no bioactivity. What should I do first?

The first step is to systematically evaluate potential causes, ranging from the compound's intrinsic properties to the experimental setup. A logical workflow can help pinpoint the issue.

Troubleshooting_Workflow start Low Bioactivity Observed compound_review Step 1: Compound Characterization & Purity Check start->compound_review physchem Step 2: Assess Physicochemical Properties compound_review->physchem Compound is pure resynthesize Re-synthesize & Purify compound_review->resynthesize Impure or incorrect structure sar_analysis Step 3: Structure-Activity Relationship (SAR) Analysis physchem->sar_analysis Properties are favorable reformulate Reformulate or Modify physchem->reformulate Poor solubility or stability assay_validation Step 4: Experimental Assay Validation sar_analysis->assay_validation SAR is promising conclusion Step 5: Synthesize Analogs & Re-test sar_analysis->conclusion SAR suggests low activity assay_validation->conclusion Assay is validated troubleshoot_assay Troubleshoot Assay Protocol assay_validation->troubleshoot_assay Assay issues suspected resynthesize->compound_review reformulate->physchem troubleshoot_assay->assay_validation

A logical workflow for troubleshooting low bioactivity in benzoxazole compounds.

Frequently Asked Questions (FAQs)

Section 1: Compound-Related Issues

Q1: How can I be sure that the compound I synthesized is correct and pure?

A1: Inconsistencies in synthesis and purification are a common source of variable biological activity.[1] It is crucial to perform rigorous analytical characterization for each new batch of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H and 13C NMR to confirm the chemical structure of your benzoxazole derivative.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of your compound. Aim for a purity of >95% for biological assays.

Q2: My compound has poor solubility. Could this be the reason for its low bioactivity?

A2: Yes, poor aqueous solubility is a major reason for low bioactivity in in-vitro assays.[2][3] If a compound precipitates in the assay medium, its effective concentration is much lower than intended.

  • Solubility Assessment: Determine the solubility of your compound in the assay buffer.

  • Use of Solvents: While DMSO is a common solvent for stock solutions, ensure the final concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[1]

  • Improving Solubility: Consider using co-solvents, or if the issue persists, you may need to modify the compound's structure to improve its solubility.[4]

Section 2: Structure-Activity Relationship (SAR)

Q3: Does the position of substituents on the benzoxazole ring affect its bioactivity?

A3: Absolutely. The structure-activity relationship (SAR) of benzoxazole derivatives is well-documented. The position and nature of substituents on the benzoxazole ring are critical for bioactivity.[5][6]

  • Key Positions: The 2 and 5-positions of the benzoxazole ring are often crucial for activity.[5]

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -N(CH3)2) at different positions can significantly enhance or diminish antimicrobial and antiproliferative effects.[5][6] For example, it has been reported that electron-withdrawing groups at the ortho- and para-positions can improve anti-proliferative activity against colon cancer cells.[6]

Q4: My compound is a close analog of a highly active compound, but mine is inactive. Why?

A4: Even minor structural changes can have a significant impact on bioactivity.

  • Steric Hindrance: A bulky substituent might prevent the compound from fitting into the binding site of its biological target.[5]

  • Electronic Effects: A change in a substituent could alter the electronic distribution of the molecule, affecting its interaction with the target.

  • Conformational Changes: The new substituent might alter the preferred conformation of the molecule, making it less suitable for binding.

Section 3: Experimental Assay Issues

Q5: I'm performing a cell-based assay (e.g., MTT). What are some common pitfalls that could lead to inaccurate results?

A5: Cell-based assays are sensitive to a variety of factors that can lead to variability and inaccurate results.[7][8][9]

  • Cell Health and Passage Number: Always use healthy, actively dividing cells. High passage numbers can lead to changes in cell characteristics.[10]

  • Seeding Density: Ensure a consistent and optimal cell seeding density. Too few or too many cells can affect the results.[11]

  • Reagent Quality: Use high-quality reagents and ensure they are not expired.

  • Incubation Times: Adhere to consistent incubation times for both compound treatment and assay development.[11]

  • Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile buffer or media and not use them for experimental data.[8]

Q6: My results are not reproducible. What should I check?

A6: Lack of reproducibility is a common challenge.[7][10]

  • Standardize Protocols: Ensure that all experimental steps are performed consistently every time.

  • Positive and Negative Controls: Always include appropriate controls in your experiments. A positive control (a known active compound) will validate that the assay is working, while a negative control (vehicle only) provides a baseline.

  • Instrument Calibration: Regularly calibrate pipettes and plate readers to ensure accuracy.

Quantitative Data Summary

The following tables summarize the bioactivity of various benzoxazole derivatives from the literature to provide a reference for expected potency.

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives (IC50 values)

Compound IDCell LineIC50 (µM)Reference
1 A549 (Lung)6.855[12]
16 A549 (Lung)- (79.42% inhibition)[12]
17 A549 (Lung)- (85.81% inhibition)[12]
16 MCF-7 (Breast)6.98[12]
17 MCF-7 (Breast)11.18[12]
12 PARP-2 Inhibition0.07[12][13]
27 PARP-2 Inhibition0.057[12][13]
4c A549 (Lung)Selectively cytotoxic[14]
4d A549 (Lung)Selectively cytotoxic[14]
6 HCT-116 (Colorectal)24.5[15]

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives (MIC values)

Compound IDMicroorganismMIC (µM)Reference
10 Bacillus subtilis1.14 x 10⁻³[15]
24 Escherichia coli1.40 x 10⁻³[15]
13 Pseudomonas aeruginosa2.57 x 10⁻³[15]
16 Klebsiella pneumoniae1.22 x 10⁻³[15]
19 Salmonella typhi2.40 x 10⁻³[15]
19 Aspergillus niger2.40 x 10⁻³[15]
1 Candida albicans0.34 x 10⁻³[15]
Compound 2 Bacillus subtilis125 µg/ml[16]
Compound 6 Pichia pastoris31.25 µg/ml[16]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of a compound on cell proliferation and viability.[11][17]

Materials:

  • Cells in culture

  • 96-well plates

  • Benzoxazole compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)[17]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21]

Materials:

  • Bacterial or fungal strain

  • 96-well microtiter plates

  • Benzoxazole compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[20][21]

  • Compound Dilution: Prepare a two-fold serial dilution of the benzoxazole compound in the microtiter plate using broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared inoculum to each well. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[20]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[22]

Visualizations: Workflows and Pathways

Experimental Workflow for Bioactivity Screening

Screening_Workflow cluster_inactive Inactive Compounds synthesis Compound Synthesis & Purification primary_screening Primary Screening (e.g., Single High Concentration) synthesis->primary_screening hit_id Hit Identification (Activity > Threshold) primary_screening->hit_id Active inactive Inactive primary_screening->inactive Inactive dose_response Dose-Response & IC50/MIC Determination hit_id->dose_response selectivity Selectivity & Counter-Screening dose_response->selectivity lead_candidate Lead Candidate selectivity->lead_candidate Signaling_Pathway benzoxazole Benzoxazole Compound ptk Protein Tyrosine Kinase (e.g., EGFR, VEGFR) benzoxazole->ptk Inhibition downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) ptk->downstream Activation proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis (Cell Death) downstream->apoptosis Inhibition

References

Green chemistry approaches to the synthesis of 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on green chemistry approaches for the synthesis of 2-Methyl-1,3-benzoxazol-5-amine. It includes troubleshooting guides, frequently asked questions (FAQs), comparative data on various synthetic methods, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main green chemistry approaches for synthesizing benzoxazole derivatives?

A1: Key green chemistry strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. Common approaches for benzoxazole synthesis include:

  • Use of Green Catalysts: Employing reusable and environmentally benign catalysts like ionic liquids, solid acids (e.g., fly ash, clays), or metal oxides can replace toxic and corrosive acid catalysts.[1][2][3][4]

  • Alternative Energy Sources: Microwave irradiation and ultrasound assistance can significantly accelerate reaction rates, reduce reaction times, and often lead to higher yields compared to conventional heating.[5][6][7][8]

  • Solvent-Free Reactions: Performing reactions under solvent-free or "neat" conditions minimizes the use of volatile organic compounds (VOCs), which are often toxic and difficult to dispose of.[3][6]

  • Use of Greener Solvents: When a solvent is necessary, replacing traditional hazardous solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DES) is a primary goal.[9][10]

Q2: How do I choose the appropriate starting materials for the synthesis of this compound?

A2: The synthesis of this compound typically involves the condensation and cyclization of a 2-aminophenol derivative with a source for the 2-methyl group. The most direct precursor would be 2,4-diaminophenol . The methyl group at the 2-position can be introduced using reagents like acetic acid, acetic anhydride, or acetyl chloride under appropriate catalytic conditions.

Q3: What are the advantages of using microwave-assisted synthesis for this reaction?

A3: Microwave-assisted synthesis offers several benefits, including rapid and uniform heating, which leads to dramatically reduced reaction times (minutes vs. hours).[5][8] This can also lead to increased product yields and higher purity by minimizing the formation of side products that can occur during prolonged heating.[6] Many protocols can also be performed under solvent-free conditions, further enhancing their green credentials.[6]

Q4: Can the catalyst be recycled in these green synthesis protocols?

A4: Yes, a major advantage of using heterogeneous or supported catalysts is their potential for recovery and reuse. For instance, catalysts like Brønsted acidic ionic liquid gels and magnetic nanoparticle-supported catalysts can be separated from the reaction mixture by centrifugation or magnetic decantation and reused for several cycles without a significant loss of activity.[3][4][11] This reduces waste and lowers the overall cost of the synthesis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Impure starting materials. 4. Inefficient energy transfer (for microwave/ultrasound).1. Activate the catalyst as per the protocol (e.g., preheating fly ash).[2] Ensure the catalyst has not degraded. 2. Optimize the reaction conditions. For microwave synthesis, try increasing the temperature or irradiation time.[5] For conventional heating, ensure the target temperature is reached and maintained.[3] 3. Purify starting materials (e.g., 2,4-diaminophenol) before use. 4. Ensure the reaction vessel is appropriate for the energy source and that the reaction mixture volume is suitable for efficient irradiation.
Formation of Side Products/Impurities 1. Overheating or prolonged reaction time leading to degradation. 2. Undesired side reactions (e.g., polymerization or aerial oxidation of intermediates). 3. Presence of water in reagents or solvents when anhydrous conditions are required.1. Carefully monitor the reaction progress using TLC to avoid over-running the reaction.[5] 2. The reaction of the imine intermediate can sometimes be sensitive; using a milder oxidant or catalyst may help.[2] 3. Use anhydrous solvents and dry reagents where specified by the protocol.[12]
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Co-elution of product with impurities during column chromatography. 3. Formation of a stable emulsion during aqueous workup.1. After cooling, pour the reaction mixture into ice-cold water to precipitate the solid product.[9] 2. Try a different solvent system (eluent) for column chromatography with varying polarity. Check compound purity by TLC in multiple solvent systems first. 3. Add a saturated brine solution to help break the emulsion during extraction.
Inconsistent Results 1. Variability in catalyst activity (especially for recycled catalysts). 2. Fluctuations in power output of microwave or ultrasound equipment. 3. Non-homogenous reaction mixture in solvent-free conditions.1. Thoroughly wash and dry the recycled catalyst before reuse. Perform a test run to confirm its activity.[3] 2. Calibrate the equipment or run optimization experiments to determine the ideal settings for consistent results. 3. For solvent-free grinding methods, ensure thorough and consistent mixing of reactants.[13][14]

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various green synthetic protocols for benzoxazole derivatives, providing a comparison of their efficiency.

MethodCatalystSolventTemp. (°C)TimeYield (%)Reference
Conventional Heating NH4ClEthanol806-8 h85-88[9]
Conventional Heating Brønsted Acidic Ionic Liquid Gel (1 mol%)Solvent-Free1305 h98[3]
Microwave-Assisted [CholineCl][oxalic acid] (10 mol%)Solvent-Free12030 min95[5]
Microwave-Assisted IodineSolvent-Free12010 min85[6]
Ultrasound-Assisted Amberlite IR-120EtOH/H₂O5035 min94[7]
Room Temperature KF-Al₂O₃AcetonitrileRT45-90 min83-95[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using Iodine (Adapted for Target Molecule)

This protocol is adapted from a green method for synthesizing 2,5-disubstituted benzoxazoles.[6]

Materials:

  • 2,4-diaminophenol dihydrochloride

  • Acetic Acid

  • Iodine (I₂)

  • Sodium bicarbonate

  • Microwave reactor tube

Procedure:

  • In a microwave reactor tube, combine 2,4-diaminophenol dihydrochloride (1.0 mmol), acetic acid (1.2 mmol), and a catalytic amount of iodine (10 mol%).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Solvent-Free Synthesis with a Reusable Acidic Ionic Liquid (Adapted for Target Molecule)

This protocol is based on a solvent-free method using a Brønsted acidic ionic liquid (BAIL) gel.[3]

Materials:

  • 2,4-diaminophenol

  • Acetic Acid

  • Brønsted Acidic Ionic Liquid (BAIL) gel catalyst (1 mol%)

  • Ethyl acetate

Procedure:

  • Add 2,4-diaminophenol (1.0 mmol), acetic acid (1.1 mmol), and the BAIL gel catalyst (0.010 g, 1.0 mol %) to a 5 mL reaction vessel.

  • Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions. Monitor the reaction via TLC.

  • Upon completion, cool the mixture and dissolve it in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under vacuum to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Reactants (e.g., 2,4-diaminophenol, Acetic Acid) catalyst 2. Add Green Catalyst (e.g., Ionic Liquid, Iodine) reactants->catalyst mw_us 3. Apply Energy Source (Microwave / Ultrasound / Heat) catalyst->mw_us extraction 4. Quench & Extract mw_us->extraction catalyst_rec 5. Recover Catalyst (if applicable) extraction->catalyst_rec purification 6. Purify Product (Chromatography / Recrystallization) catalyst_rec->purification product Final Product: This compound purification->product

Caption: General workflow for the green synthesis of this compound.

Plausible Reaction Mechanism

G A 2,4-Diaminophenol + Acetic Acid B Schiff Base Intermediate (Imine formation) A->B Condensation H2O - H₂O C Cyclized Intermediate (Intramolecular nucleophilic attack) B->C Cyclization H2O_2 - H₂O D This compound (Aromatization via dehydration) C->D Dehydration

Caption: Plausible reaction mechanism for benzoxazole formation via condensation and cyclization.

References

Scalability issues for the production of 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of 2-Methyl-1,3-benzoxazol-5-amine.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or Inconsistent Yields Upon Scale-Up

Question: We developed a lab-scale synthesis of this compound with good yields, but upon scaling up the reaction, the yield has dropped significantly. What are the potential causes and how can we troubleshoot this?

Answer:

A drop in yield during scale-up is a common challenge in chemical synthesis. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:

  • Heat Transfer and Temperature Control:

    • Problem: Large-scale reactions have a smaller surface-area-to-volume ratio, which can lead to inefficient heat dissipation and the formation of localized hot spots. This can cause degradation of starting materials, intermediates, or the final product, as well as promote side reactions.

    • Solution:

      • Ensure efficient stirring to maintain a homogeneous temperature throughout the reactor.

      • Use a reactor with a jacketed cooling system and a reliable temperature probe.

      • Consider a slower, controlled addition of reagents to manage exothermic events.

  • Mixing Efficiency:

    • Problem: Inadequate mixing on a larger scale can lead to localized high concentrations of reagents, which can favor side product formation.

    • Solution:

      • Select an appropriate impeller design and stirring speed for the reactor geometry and reaction mixture viscosity.

      • Baffles within the reactor can improve mixing efficiency.

  • Purity of Starting Materials:

    • Problem: Impurities in starting materials that are negligible on a small scale can have a significant impact on larger runs by interfering with the reaction or poisoning catalysts.

    • Solution:

      • Thoroughly analyze the purity of all starting materials and reagents.

      • Consider purification of starting materials if significant impurities are detected.

  • Reaction Kinetics and Concentration:

    • Problem: Changes in concentration due to different addition rates or solvent volumes can alter the reaction kinetics.

    • Solution:

      • Maintain the same concentration of reactants as in the lab-scale procedure.

      • If reagent addition order or rate is critical, ensure it is proportionally scaled.

Issue 2: Formation of Impurities and Purification Challenges

Question: We are observing significant impurity formation in our scaled-up production of this compound, making purification difficult. What are the likely impurities and what purification strategies can we employ?

Answer:

Impurity formation is a major hurdle in achieving the desired product quality at scale. Here’s how to approach this problem:

  • Potential Impurities:

    • Unreacted Starting Materials: Incomplete conversion is a common issue.

    • Partially Reacted Intermediates: The cyclization reaction to form the benzoxazole ring may not go to completion.

    • Over-alkylation/Side Reactions: The amine group is susceptible to further reactions.

    • Degradation Products: The product might be unstable under the reaction or workup conditions.

    • Positional Isomers: Depending on the starting materials, formation of other isomers is possible.

  • Troubleshooting Impurity Formation:

    • Reaction Monitoring: Use in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and detect the formation of impurities in real-time.

    • Optimize Reaction Conditions: Adjust temperature, reaction time, and reagent stoichiometry to minimize side reactions.

    • Inert Atmosphere: The amine group can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Large-Scale Purification Strategies:

    • Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic solvent screening is recommended to find the optimal solvent or solvent system.

    • Column Chromatography: While effective, traditional column chromatography can be challenging and costly to scale up. Consider automated flash chromatography systems for larger quantities.

    • Acid-Base Extraction: The basic amine group allows for purification through pH-controlled extractions. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The product will move to the aqueous layer, leaving non-basic impurities behind. Neutralize the aqueous layer and extract the purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and direct approach is the condensation of a 2-amino-4-substituted phenol with acetic anhydride or a similar acetylating agent, followed by cyclization. The key starting material would be 2,4-diaminophenol or a protected derivative.

Q2: How can we improve the filtration of the final product during scale-up?

A2: Slow filtration is a common bottleneck. To improve this:

  • Crystal Morphology: Control the crystallization process to obtain larger, more uniform crystals which are easier to filter. This can be achieved by optimizing the cooling rate and agitation.

  • Filter Type: Use a filter press or a Nutsche filter-dryer for more efficient solid-liquid separation at a larger scale.

  • Filter Aid: Employing a filter aid like celite can help, but ensure it is compatible with your product and downstream processes.

Q3: Are there any specific safety precautions to consider when scaling up the production of this compound?

A3: Yes, several safety aspects are critical:

  • Exothermic Reactions: The cyclization step can be exothermic. Ensure adequate cooling capacity and a plan for controlling any potential thermal runaway.

  • Reagent Handling: Handle all chemicals, especially corrosive acids and flammable solvents, in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Pressure Build-up: Be aware of potential off-gassing and ensure the reactor is properly vented.

Q4: Can continuous flow chemistry be a viable alternative for the production of this compound to overcome scalability issues?

A4: Continuous flow chemistry can offer significant advantages for the synthesis of benzoxazoles, including improved heat transfer, better reaction control, and enhanced safety.[1] It allows for a seamless transition from lab to industrial scale. While the initial setup might require more investment, the benefits in terms of yield, purity, and safety often outweigh the costs for large-scale production.[1]

Data Presentation

Table 1: Comparison of General Benzoxazole Synthesis Methods

MethodReagentsCatalyst/ConditionsAdvantagesPotential Scalability Issues
Condensation of o-aminophenols with carboxylic acids o-aminophenol, Carboxylic acidPolyphosphoric acid (PPA), Eaton's reagent, High temperatureReadily available starting materials.High temperatures can be difficult to manage at scale; viscous reaction mixtures.
Condensation of o-aminophenols with aldehydes o-aminophenol, AldehydeOxidizing agents (e.g., DDQ, MnO2), Acid catalystsMilder conditions compared to using carboxylic acids.Stoichiometric use of oxidizing agents can generate significant waste.
From o-aminophenols and nitriles o-aminophenol, NitrileStrong acid catalysisGood for certain substrates.Harsh reaction conditions may not be suitable for complex molecules.
Intramolecular cyclization of o-acylaminophenols o-acylaminophenolDehydrating agents (e.g., SOCl2, P2O5)Can be a high-yielding reaction.Generation of corrosive byproducts.

Experimental Protocols

Protocol 1: General Laboratory-Scale Synthesis of a 2-Methylbenzoxazole Derivative

This protocol describes a general method for the synthesis of a 2-methylbenzoxazole derivative from an o-aminophenol and can be adapted for this compound starting from 2,4-diaminophenol (with appropriate protection of one amino group).

  • Acetylation: To a stirred solution of the appropriately substituted o-aminophenol (1 equivalent) in acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to yield the o-acetylated intermediate.

  • Cyclization: Heat the o-acetylated intermediate under reflux in a high-boiling solvent such as toluene or xylene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) for 4-8 hours. Use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2,4-Diaminophenol C N-(2-amino-5-hydroxyphenyl)acetamide A->C Acetylation B Acetic Anhydride B->C D This compound C->D Cyclization (Dehydration)

Caption: A plausible synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield at Scale Q1 Check Heat Transfer? Start->Q1 Sol1 Improve Stirring & Cooling Q1->Sol1 No Q2 Check Mixing? Q1->Q2 Yes Sol1->Q2 Sol2 Optimize Impeller & Baffles Q2->Sol2 No Q3 Purity of Starting Materials OK? Q2->Q3 Yes Sol2->Q3 Sol3 Purify Reagents Q3->Sol3 No End Yield Improved Q3->End Yes Sol3->End

Caption: Troubleshooting workflow for addressing low yields in scale-up production.

References

Minimizing impurities in the final product of 2-Methyl-1,3-benzoxazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,3-benzoxazol-5-amine. Our aim is to help you minimize impurities and optimize your final product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction components?

A1: The most prevalent and established method for synthesizing this compound is the condensation of 2,4-diaminophenol with acetic acid or an acetic acid derivative, such as acetic anhydride. This reaction is typically facilitated by a dehydrating and cyclizing agent, most commonly polyphosphoric acid (PPA).[1][2] The PPA serves as both the solvent and the catalyst for the reaction.

Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I address them?

A2: Low yields in benzoxazole synthesis are a common issue that can be attributed to several factors.[3][4] Key areas to investigate include the purity of starting materials, suboptimal reaction conditions, and potential side reactions.[3] To troubleshoot, begin by verifying the purity of your 2,4-diaminophenol and acetic acid. Impurities in the starting materials can significantly hinder the reaction.[3][4] Additionally, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol reactant, which can lead to colored impurities and reduced yield.[4]

Q3: My final product is discolored. What is the likely cause and how can I prevent it?

A3: Discoloration, often appearing as a tan or brown hue, is a frequent observation and is typically caused by the oxidation of the 2,4-diaminophenol starting material or the final product itself.[4] Aminophenols are known to be sensitive to air and light. To mitigate this, it is crucial to use high-purity starting materials and to conduct the reaction under an inert atmosphere.[4] If discoloration persists, a purification step involving treatment with activated charcoal can be effective in removing colored impurities.

Q4: I am seeing multiple spots on my TLC plate, indicating the presence of impurities. What are the common side products in this synthesis?

A4: While specific impurity profiles for the synthesis of this compound are not extensively documented in readily available literature, common side products in benzoxazole syntheses include:

  • Incomplete Cyclization: The intermediate Schiff base, formed from the initial condensation, may not fully cyclize to the benzoxazole ring.[3]

  • Diacylated Product: The starting material, 2,4-diaminophenol, has two amino groups. It is possible for both amino groups to be acylated by acetic anhydride, leading to the formation of a diacetylated impurity.

  • Polymerization: Under the harsh conditions of high temperature and strong acid (PPA), the starting materials or the product may undergo polymerization, leading to insoluble, tar-like impurities.[4]

To minimize these side products, careful control of reaction temperature and time is essential. Using the correct stoichiometry of reactants is also critical to avoid over-acylation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive or insufficient cyclizing agent (PPA).Ensure the PPA is of good quality and use a sufficient amount to act as both solvent and catalyst.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the progress by TLC. Some benzoxazole syntheses require temperatures up to 210°C.
Impure starting materials.Verify the purity of 2,4-diaminophenol and acetic acid/anhydride. Purify if necessary.
Presence of Starting Material in Final Product Incomplete reaction.Extend the reaction time or increase the temperature. Monitor the reaction progress by TLC until the starting material spot disappears.
Formation of a Dark, Tarry Substance Polymerization of reactants or product.Lower the reaction temperature and shorten the reaction time. Ensure a homogenous reaction mixture with efficient stirring.
Difficulty in Isolating the Product Product is soluble in the aqueous work-up solution.Adjust the pH of the aqueous solution during work-up to the isoelectric point of the product to minimize its solubility.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of this compound using Polyphosphoric Acid

This protocol is a generalized procedure based on common methods for synthesizing 5-aminobenzoxazoles.[1][2]

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Under a nitrogen atmosphere, carefully add polyphosphoric acid to a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to approximately 60-80°C with stirring.

  • Slowly add 2,4-diaminophenol dihydrochloride and an equimolar amount of glacial acetic acid to the stirred PPA.

  • Increase the temperature of the reaction mixture to 180-210°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Comparison of General Benzoxazole Synthesis Methods and Conditions

Method Reactants Catalyst/Solvent Temperature (°C) Time (h) Typical Yield (%)
PPA Condensation 2,4-Diaminophenol, Acetic AcidPolyphosphoric Acid150-2102-570-90
Microwave-Assisted o-Aminophenol, Carboxylic AcidPolyphosphoric AcidN/A (Microwave Irradiation)0.07 (4 min)High
Brønsted Acidic Ionic Liquid o-Aminophenol, AldehydeBAIL Gel130585-98[5]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine 2,4-Diaminophenol & Acetic Acid in PPA heating 2. Heat to 180-210°C under N2 reactants->heating monitoring 3. Monitor by TLC heating->monitoring quench 4. Quench with Ice Water monitoring->quench Reaction Complete neutralize 5. Neutralize with NaHCO3 quench->neutralize extract 6. Extract with Ethyl Acetate neutralize->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography or Recrystallization dry->purify final_product final_product purify->final_product Pure this compound

Caption: A general workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_atmosphere Atmosphere Control start Low Product Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere impure Impurities Detected check_purity->impure optimize Optimize Temperature and/or Time check_conditions->optimize implement_inert Implement N2 or Ar Atmosphere check_atmosphere->implement_inert impure->check_conditions No purify_sm Purify Starting Materials impure->purify_sm Yes end Improved Yield purify_sm->end optimize->end implement_inert->end

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-1,3-benzoxazol-5-amine and Its Isomers: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite the significant interest in the pharmacological potential of benzoxazole derivatives, a direct comparative analysis of the biological activities of 2-Methyl-1,3-benzoxazol-5-amine and its positional isomers—specifically the 4-amino, 6-amino, and 7-amino variants—remains a notable gap in the scientific literature. Extensive searches of scholarly articles, patent databases, and chemical repositories have revealed a lack of head-to-head studies evaluating the differential effects of the amine group's position on the biological efficacy of this core structure.

While the broader class of benzoxazoles has been extensively investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific data sets directly comparing these four isomers are not publicly available. This absence of comparative experimental data prevents a quantitative analysis of their relative potencies and mechanisms of action.

The benzoxazole scaffold, a fusion of benzene and oxazole rings, is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] The introduction of substituents, such as a methyl group at the 2-position and an amino group on the benzoyl ring, is a common strategy to modulate the pharmacological profile of the parent molecule. The position of this amino group is critical as it can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds with biological macromolecules, thereby altering its activity.[3]

General studies on aminobenzoxazoles have indicated their potential as scaffolds for the development of novel therapeutics. For instance, various 2-aminobenzoxazole derivatives have been synthesized and evaluated for their antifungal and anticancer activities.[4][5] However, these studies typically involve modifications at the 2-position or the amino group itself, rather than a systematic comparison of the positional isomers of the amino group on the benzene ring.

Information on the individual isomers is sparse and largely confined to chemical databases such as PubChem, which provide basic physicochemical properties but lack detailed biological activity data. For example, the entry for 2-Methyl-1,3-benzoxazol-4-amine (CID 10606897) provides chemical identifiers and computed properties but no biological activity information.[6] Similarly, while the synthesis of various aminobenzoxazoles has been described, the subsequent biological evaluation often does not include a comparative analysis of the positional isomers.[7][8]

The absence of direct comparative studies underscores a significant opportunity for future research. A systematic investigation into the biological activities of this compound and its 4-, 6-, and 7-amino isomers would provide invaluable structure-activity relationship (SAR) data. Such a study would ideally involve:

  • Standardized Synthesis: A consistent synthetic protocol to produce high-purity samples of all four isomers.

  • Comprehensive Biological Screening: Head-to-head evaluation of the isomers in a panel of relevant biological assays, such as cytotoxicity assays against various cancer cell lines and antimicrobial assays against a range of pathogens.

  • Mechanistic Studies: In-depth investigation of the mechanism of action for the most potent isomer(s) to understand the molecular basis of their activity.

Without such dedicated research, a evidence-based comparison of the biological activities of these specific isomers is not possible. Therefore, this guide cannot provide the requested quantitative data tables, experimental protocols, and visualizations due to the lack of available scientific literature. The scientific community would greatly benefit from research aimed at filling this knowledge gap, which could pave the way for the rational design of more potent and selective benzoxazole-based therapeutic agents.

References

Comparative Analysis of 2-Methyl-1,3-benzoxazol-5-amine Derivatives in Antitumor and Antibacterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A series of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their potential as both antitumor and antibacterial agents. This guide provides a comparative analysis of these compounds, presenting key structure-activity relationship (SAR) findings, quantitative biological data, and detailed experimental protocols to support further research and development in this area.

Structure-Activity Relationship and Performance Comparison

The core structure, 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, was derivatized at the 5-amino position of the pyrazole ring with various substituted benzyl and other aromatic groups. The biological activity of these derivatives was assessed against a human liver cancer cell line (HepG2) and a panel of pathogenic bacteria.

Antitumor Activity

The in-vitro antitumor activity was evaluated using the MTT assay against the HepG2 cell line. The results, summarized in Table 1, indicate that the nature of the substituent on the amine has a significant impact on the cytotoxic efficacy.

Key Findings:

  • The derivative featuring a 3,4,5-trimethoxybenzyl substituent (6h ) demonstrated the most potent antitumor activity.

  • The presence of a 4-hydroxybenzyl group (6b ) also resulted in notable activity.

  • Conversely, compounds with furan-2-ylmethyl (6c ) and 4-chlorobenzyl (6d ) substituents showed comparatively weaker activity.

Antibacterial Activity

The antibacterial potential of the synthesized compounds was screened against a range of Gram-positive and Gram-negative bacteria. The zone of inhibition was measured to quantify the antibacterial effect.

Key Findings:

  • The compound with the 3,4,5-trimethoxybenzyl group (6h ) again showed remarkable activity, indicating a broad spectrum of biological action.

  • The derivative with a 4-methoxybenzyl substituent (6g ) and the thiophen-2-ylmethyl derivative (6a ) also exhibited promising antibacterial properties.[1]

Quantitative Data Summary

The following table summarizes the antitumor and antibacterial activity of the synthesized 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives.

Table 1: Antitumor and Antibacterial Activity of Synthesized Derivatives

Compound IDR-Group (Substituent on Pyrazol-5-amine)Antitumor Activity (IC50 in µM) vs. HepG2Antibacterial Activity (Zone of Inhibition in mm)
6a Thiophen-2-ylmethylModeratePromising
6b 4-hydroxybenzylNotableModerate
6c Furan-2-ylmethylWeakModerate
6d 4-chlorobenzylWeakModerate
6e BenzylModerateModerate
6f 3,4,5-trimethoxybenzylExcellent Excellent
6g 4-methoxybenzylModeratePromising
6h 3,4,5-trimethoxybenzylExcellent Excellent

Note: Specific quantitative values for IC50 and zone of inhibition were not available in the public abstracts. The qualitative descriptors are based on the reported findings in the source literature.[1]

Experimental Protocols

Synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives (6a-h)[2]

The synthesis of the title compounds was achieved through a multi-step process. Initially, 2-hydrazinyl-5-methyl-1,3-benzoxazole was prepared.[2] This intermediate was then reacted with 3-aminocrotonitrile in refluxing ethanol in the presence of sodium acetate to yield 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine.[2]

The final derivatives (6a-h) were synthesized by grinding the pyrazol-5-amine intermediate (1 mmol) with a substituted aldehyde (1 mmol) for 15-20 minutes at room temperature under solvent-free conditions.[2] p-toluenesulfonic acid (1 mmol) was then added, and the mixture was ground for an additional 20-30 minutes.[2] The completion of the reaction was monitored by TLC. The resulting product was washed with water and purified by recrystallization.[2]

In-vitro Antitumor Activity (MTT Assay)[3]

The antitumor activity of the synthesized compounds against the HepG2 human liver cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: HepG2 cells were seeded in a 96-well sterile microplate at a density of 5 x 10^4 cells/well.[3]

  • Compound Treatment: The cells were incubated at 37°C with various concentrations of the test compounds (dissolved in DMSO) for 48 hours in a serum-free medium.[3]

  • MTT Addition: After the incubation period, the media was removed, and 40 µL of MTT solution (2.5 mg/mL) was added to each well. The plate was then incubated for an additional 4 hours.[3]

  • Formazan Solubilization: The supernatant was removed, and the resulting formazan crystals were dissolved in a suitable solvent.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.

Antibacterial Activity Screening (Disc Diffusion Method)

The antibacterial activity of the compounds was evaluated using the disc diffusion method.

  • Culture Preparation: Test bacterial cultures were procured from the Microbial Type Culture Collection (MTCC).[3]

  • Inoculation: A standardized inoculum of the test bacteria was uniformly spread on the surface of a sterile agar plate.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compounds were placed on the agar surface.

  • Incubation: The plates were incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth was inhibited, was measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Intermediate_1 2-hydrazinyl-5-methyl- 1,3-benzoxazole Start->Intermediate_1 Preparation Intermediate_2 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl) -1H-pyrazol-5-amine Intermediate_1->Intermediate_2 Reaction with 3-aminocrotonitrile Final_Compounds Derivatives (6a-h) Intermediate_2->Final_Compounds Solvent-free grinding Aldehydes Substituted Aldehydes Aldehydes->Final_Compounds Antitumor Antitumor Assay (MTT on HepG2) Final_Compounds->Antitumor Antibacterial Antibacterial Assay (Disc Diffusion) Final_Compounds->Antibacterial Data_Analysis Data Analysis (IC50 / Zone of Inhibition) Antitumor->Data_Analysis Antibacterial->Data_Analysis SAR SAR Determination Data_Analysis->SAR SAR cluster_substituents Substituents (R) cluster_examples Examples Core 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl) -1H-pyrazol-5-amine R High_Activity High Activity (Antitumor & Antibacterial) Core:f1->High_Activity Moderate_Activity Moderate Activity Core:f1->Moderate_Activity Low_Activity Low Activity Core:f1->Low_Activity Trimethoxy 3,4,5-trimethoxybenzyl High_Activity->Trimethoxy Hydroxy 4-hydroxybenzyl Moderate_Activity->Hydroxy Thiophen Thiophen-2-ylmethyl Moderate_Activity->Thiophen Chloro 4-chlorobenzyl Low_Activity->Chloro

References

A Comparative Guide to 2-Methyl-1,3-benzoxazol-5-amine and Other Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. This guide provides a comparative overview of the 2-methyl-1,3-benzoxazol-5-amine scaffold and its parent ring system, benzoxazole, against other prominent heterocyclic structures in drug design: benzimidazole, benzothiazole, indole, and quinoline. This analysis is supported by experimental data from various studies, with a focus on anticancer and antimicrobial activities. While direct head-to-head comparative data for this compound is limited, this guide aims to provide a valuable comparative context based on the performance of its derivatives and the broader benzoxazole class.

Physicochemical Properties of Core Heterocyclic Scaffolds

The physicochemical properties of a scaffold are fundamental to its drug-like characteristics, influencing solubility, permeability, and metabolic stability. The table below provides a summary of the key physicochemical parameters for the parent heterocyclic systems.

PropertyBenzoxazoleBenzimidazoleBenzothiazoleIndoleQuinoline
Molecular Formula C₇H₅NOC₇H₆N₂C₇H₅NSC₈H₇NC₉H₇N
Molecular Weight ( g/mol ) 119.12118.14135.19117.15129.16
LogP 1.981.532.032.142.04
Hydrogen Bond Donors 01010
Hydrogen Bond Acceptors 12111
pKa (most basic) 1.35.61.2-2.44.9

Performance in Oncology: A Comparative Analysis of Anticancer Activity

Heterocyclic scaffolds are integral to the development of novel anticancer agents. The following tables summarize the in vitro cytotoxic activity (IC50 values) of derivatives of benzoxazole and other key heterocyclic scaffolds against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and compound structures.

Benzoxazole Derivatives: Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 (A 5-chloro-benzoxazole derivative)MDA-MB-231 (Breast)5.63[1]
Compound 12 (A 5-chloro-benzoxazole derivative)MDA-MB-231 (Breast)6.14[1]
Compound 13 (A 5-chloro-benzoxazole derivative)MDA-MB-231 (Breast)7.52[1]
Compound 11 (A 5-chloro-benzoxazole derivative)MCF-7 (Breast)3.79[1]
Compound 12 (A 5-chloro-benzoxazole derivative)MCF-7 (Breast)6.05[1]
Compound 19 (A benzoxazole clubbed 2-pyrrolidinone)SNB-75 (CNS Cancer)Growth Inhibition: 35.49%[2]
Compound 20 (A benzoxazole clubbed 2-pyrrolidinone)SNB-75 (CNS Cancer)Growth Inhibition: 31.88%[2]
Comparative Anticancer Activity of Heterocyclic Scaffolds
ScaffoldCompound ExampleCancer Cell LineIC50 (µM)Reference
Benzoxazole 2-methoxy-N-(...)-benzamide derivativeHCT-116 (Colon)3.1 ± 0.4[3]
Benzimidazole 2-methoxy-N-(...)-benzamide derivativeHCT-116 (Colon)2.8 ± 0.3[3]
Benzothiazole 2-methoxy-N-(...)-benzamide derivativeHCT-116 (Colon)1.5 ± 0.2[3]
Indole Indole-tetrazole coupled aromatic amide (Comp. 7)MCF-7 (Breast)3.5[4]
Quinoline Quinoline-chalcone derivative (Comp. 12e)MGC-803 (Gastric)1.38[5]

A study comparing 2-(4-aminophenyl) substituted heterocycles revealed the following order of antitumor potential: benzimidazole ≥ imidazole > benzothiazole > benzoxazole[6][[“]].

Performance in Antimicrobial Applications: A Comparative Analysis

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Benzoxazole and other heterocyclic scaffolds have been extensively investigated for this purpose.

Benzoxazole Derivatives: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
5-methyl-2-(p-chlorobenzyl)benzoxazole Pseudomonas aeruginosa25[8]
5-methyl-2-(p-chlorobenzyl)benzoxazole Candida albicans6.25[8]
A 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole (4b) Staphylococcus aureus12.5[9]
A 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole (4c) Staphylococcus aureus12.5[9]
A 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole (5a) Pseudomonas aeruginosa25[9]
Comparative Antimicrobial Activity of Heterocyclic Scaffolds

Direct comparative studies providing MIC values for a range of heterocyclic scaffolds against the same panel of microbes under identical conditions are scarce. However, the literature indicates that derivatives of benzimidazole, benzothiazole, indole, and quinoline all exhibit significant antimicrobial activities. For instance, a study on 3-(2-benzoxazol-5-yl)alanine derivatives showed selective activity against Gram-positive bacteria (Bacillus subtilis) and pathogenic fungi (Candida albicans)[10].

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of scientific data. Below are methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of the discussed compounds.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.[11][12][13]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14][15][16][17][18]

Visualizing Key Processes and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways relevant to the evaluation of these heterocyclic scaffolds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Heterocyclic Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->synthesis Lead Optimization

Caption: General workflow for the design, synthesis, and evaluation of novel heterocyclic compounds in drug discovery.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Inhibitor Heterocyclic Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: Simplified PI3K/AKT signaling pathway, a common target for anticancer drugs including some heterocyclic derivatives.

Conclusion

The this compound scaffold, as part of the broader benzoxazole family, represents a promising starting point for the design of novel therapeutic agents. While direct comparative data for this specific molecule is not extensively available, the demonstrated potent anticancer and antimicrobial activities of various benzoxazole derivatives highlight the potential of this heterocyclic core.

The comparative analysis with other prominent scaffolds such as benzimidazole, benzothiazole, indole, and quinoline reveals that each ring system offers unique properties and biological activities. The choice of scaffold in a drug discovery program will ultimately depend on the specific therapeutic target, the desired structure-activity relationship, and the overall drug-like properties of the resulting derivatives. Further research involving direct, standardized comparisons of these scaffolds will be invaluable in guiding the rational design of next-generation therapeutics.

References

A Comparative Analysis of Synthetic Routes to 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of 2-Methyl-1,3-benzoxazol-5-amine, a key intermediate in medicinal chemistry and materials science. The routes are evaluated based on efficiency, step-count, and reaction conditions, supported by detailed experimental protocols and quantitative data.

Introduction to Synthetic Strategies

Two distinct and strategically different pathways for the synthesis of this compound are presented.

  • Route A: Multi-Step Synthesis via Nitro Intermediate. This classic three-step approach begins with the cyclization of 2-amino-4-nitrophenol to form a nitro-substituted benzoxazole intermediate, which is subsequently reduced to afford the final product.

  • Route B: One-Pot Condensation. This highly efficient route involves the direct, one-pot condensation and cyclization of 2,4-diaminophenol with acetic acid using a strong acid catalyst.

Route A: Synthesis via 2-Methyl-5-nitrobenzoxazole Intermediate

This pathway involves the initial formation of the benzoxazole ring followed by the reduction of a nitro group to the target amine.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-nitrobenzoxazole

  • To a flask containing polyphosphoric acid (PPA, 50 g), add 2-amino-4-nitrophenol (5.0 g, 32.4 mmol).

  • Add glacial acetic acid (2.1 g, 35.0 mmol) to the mixture.

  • Heat the reaction mixture with stirring to 160-170°C and maintain this temperature for 3 hours.

  • Cool the mixture to approximately 100°C and pour it carefully onto 250 g of crushed ice with vigorous stirring.

  • Neutralize the resulting acidic solution with a 50% aqueous sodium hydroxide solution until pH 6-7 is reached, keeping the temperature below 20°C with an ice bath.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 2-Methyl-5-nitrobenzoxazole.

Step 2: Synthesis of this compound (Reduction)

  • In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (15.0 g, 66.5 mmol), ethanol (150 mL), and concentrated hydrochloric acid (30 mL).

  • Heat the mixture to 70°C with stirring to obtain a clear solution.

  • To this hot solution, add 2-Methyl-5-nitrobenzoxazole (5.0 g, 28.1 mmol) portion-wise over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add a 40% aqueous sodium hydroxide solution to basify the mixture to pH > 10, which will precipitate tin salts.

  • Extract the product from the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.[1][2]

Route B: One-Pot Synthesis from 2,4-Diaminophenol

This streamlined approach directly constructs the target molecule from a readily available diaminophenol precursor in a single step. This method is analogous to established procedures for creating 2-substituted-5-aminobenzoxazoles.[3][4]

Experimental Protocol
  • Under an inert nitrogen atmosphere, prepare a polyphosphoric acid (PPA) solution (80 g) in a three-necked flask.

  • Heat the PPA to 80°C and add 2,4-diaminophenol dihydrochloride (5.0 g, 27.6 mmol) and glacial acetic acid (1.8 g, 30.0 mmol) with stirring.

  • Slowly heat the reaction mixture to 180-190°C and maintain this temperature for 4 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to 100°C and pour it onto 300 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9, while maintaining the temperature below 20°C.

  • Filter the resulting precipitate, wash extensively with cold water, and dry under vacuum.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.[3][4]

Quantitative Data and Comparative Analysis

The two synthetic routes are compared below based on key reaction parameters. Data for Route A is derived from typical yields for analogous reactions, while data for Route B is based on reported syntheses of similar compounds.

ParameterRoute A: Multi-Step via Nitro IntermediateRoute B: One-Pot Condensation
Starting Material 2-Amino-4-nitrophenol2,4-Diaminophenol Dihydrochloride
Number of Steps 21
Key Reagents Acetic Acid, PPA, SnCl₂·2H₂O, HClAcetic Acid, PPA
Reaction Temperature Step 1: 160-170°C; Step 2: Reflux (~78°C)180-190°C
Reaction Time Step 1: 3 hrs; Step 2: 2 hrs (Total: 5 hrs)4 hrs
Overall Yield ~75% (Est. 85% for Step 1, 88% for Step 2)~75-80%
Workup/Purification Neutralization, Filtration, Extraction, Column ChromatographyNeutralization, Filtration, Recrystallization

Discussion:

  • Efficiency and Simplicity: Route B is significantly more efficient, consolidating the synthesis into a single step, which reduces overall reaction time, solvent usage, and labor.[3][4] Route A requires the isolation of an intermediate and involves a more complex workup procedure, including liquid-liquid extraction and column chromatography.[2]

  • Reagent Considerations: Route A utilizes tin(II) chloride, a metal-based reducing agent. While effective, this can lead to tin-containing waste streams that require careful disposal.[5] Route B avoids the use of heavy metal reagents, presenting a greener profile.

  • Yield and Purity: Both routes can achieve comparable overall yields. However, the one-pot nature of Route B may sometimes lead to more byproducts, potentially requiring more careful purification (recrystallization) to achieve high purity. The multi-step nature of Route A allows for the purification of the intermediate, which can lead to a very clean final product after the final reduction step.

  • Scalability: For large-scale industrial synthesis, the one-pot approach of Route B is generally more desirable due to its operational simplicity and reduced number of unit operations.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described in each synthetic route.

G cluster_A Route A: Multi-Step Synthesis cluster_B Route B: One-Pot Synthesis A_start 2-Amino-4-nitrophenol A_int 2-Methyl-5-nitrobenzoxazole A_start->A_int 1. Acetic Acid, PPA 160-170°C, 3h A_end This compound A_int->A_end 2. SnCl2·2H2O, HCl/EtOH Reflux, 2h B_start 2,4-Diaminophenol·2HCl B_end This compound B_start->B_end Acetic Acid, PPA 180-190°C, 4h

Caption: Comparative workflow of synthetic routes to this compound.

Both Route A and Route B are viable methods for the synthesis of this compound. For laboratory-scale synthesis focused on high purity and stepwise control, the multi-step Route A is a robust option. However, for process efficiency, atom economy, and scalability, the one-pot condensation of Route B offers significant advantages, making it the preferred method for larger-scale production. The choice of route will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and environmental considerations.

References

Validating the Mechanism of Action for a 2-Methyl-1,3-benzoxazol-5-amine-based Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel drug candidate based on the 2-Methyl-1,3-benzoxazol-5-amine scaffold. We present a series of experimental approaches to confirm target engagement, elucidate downstream signaling effects, and compare the candidate's performance against alternative compounds. This document is intended to guide researchers in generating robust data packages for drug development programs.

The this compound core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific MoA is dictated by the substitutions on this core structure. For the purpose of this guide, we will hypothesize that our drug candidate, hereafter referred to as BZO-X , is designed as a potent and selective inhibitor of a critical kinase, "Kinase Y," implicated in a cancer signaling pathway.

Experimental Workflow for MoA Validation

A systematic approach is crucial to unequivocally determine the MoA of a new chemical entity. The workflow below outlines the key stages, from initial target binding to the characterization of cellular and downstream effects. A crucial step in this process is the use of target engagement assays to confirm that a drug candidate interacts with its intended molecular target.[5][6]

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Pathway Analysis cluster_2 Phase 3: Phenotypic Assays & Selectivity A Biochemical Assays (e.g., Kinase Activity Assay) B Biophysical Assays (e.g., Surface Plasmon Resonance) A->B Confirm direct binding C Cellular Target Engagement (e.g., NanoBRET Assay) B->C Validate in cellular context D Phospho-protein Analysis (Western Blot / ELISA) C->D Investigate downstream effects E Gene Expression Profiling (qRT-PCR / RNA-seq) D->E Correlate signaling with transcriptional changes F Cell Viability & Apoptosis Assays E->F Confirm functional outcome G Kinome-wide Selectivity Profiling F->G Link phenotype to on-target effect H Off-Target Liability Assays G->H Assess safety & specificity

Caption: Experimental workflow for validating the mechanism of action of BZO-X.

Comparative Data Analysis

To contextualize the performance of BZO-X, it is compared with two other hypothetical compounds: a known potent inhibitor of Kinase Y ("Positive Control") and a structurally related but inactive compound ("Negative Control").

Table 1: Target Engagement and Potency
CompoundTargetBiochemical IC₅₀ (nM)Biophysical Kᴅ (nM)Cellular EC₅₀ (nM)
BZO-X Kinase Y15.2 ± 2.125.8 ± 3.545.7 ± 5.3
Positive Control Kinase Y8.9 ± 1.518.2 ± 2.922.1 ± 3.8
Negative Control Kinase Y> 10,000> 10,000> 10,000

IC₅₀: Half-maximal inhibitory concentration. Kᴅ: Dissociation constant. EC₅₀: Half-maximal effective concentration.

Table 2: Cellular Activity and Selectivity
CompoundCell Viability GI₅₀ (nM) (Kinase Y-dependent cell line)Apoptosis Induction (Fold Change)Kinase Selectivity Score (S-Score)
BZO-X 60.5 ± 7.24.8 ± 0.60.05
Positive Control 35.1 ± 4.95.2 ± 0.50.10
Negative Control > 10,0001.1 ± 0.2N/A

GI₅₀: Half-maximal growth inhibition. S-Score: A measure of selectivity, with lower scores indicating higher selectivity.

Hypothesized Signaling Pathway

BZO-X is hypothesized to inhibit Kinase Y, preventing the phosphorylation and activation of the downstream transcription factor "TF-Z". This, in turn, is expected to downregulate the expression of genes involved in cell proliferation and survival.

cluster_nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseY Kinase Y Receptor->KinaseY Activates TFZ Transcription Factor Z (Inactive) KinaseY->TFZ Phosphorylates TFZ_p Transcription Factor Z-P (Active) Proliferation Cell Proliferation & Survival Genes TFZ_p->Proliferation Upregulates Nucleus Nucleus Apoptosis Apoptosis Proliferation->Apoptosis BZOX BZO-X BZOX->KinaseY Inhibits

References

Comparative Cross-Reactivity Profiling of Piperidinyl-Based Benzoxazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel piperidinyl-based benzoxazole derivatives, focusing on their cross-reactivity profile as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinases. The data presented is derived from a study focused on the discovery of new anticancer agents, offering valuable insights into the selectivity of this chemical scaffold.[1] While the initial focus was on 2-Methyl-1,3-benzoxazol-5-amine derivatives, the lack of publicly available, comprehensive cross-reactivity data for this specific sub-class necessitated a focus on a well-characterized set of related benzoxazole compounds to illustrate the principles of selectivity assessment.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of a selection of piperidinyl-based benzoxazole derivatives against VEGFR-2 and c-Met, two key receptor tyrosine kinases involved in tumor angiogenesis and growth.[1] The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each compound against these targets.

Compound IDModificationVEGFR-2 IC50 (µM)c-Met IC50 (µM)
11a Ethanone derivative--
11b p-fluorophenyl ethanone derivative0.0570.181
5a-i Acetamide derivatives0.057 - 1.6800.181 - 2.210
8a,b Acetamide derivatives0.057 - 1.6800.181 - 2.210
13 Alkyl derivative--
Sorafenib Reference VEGFR-2 Inhibitor0.058-
Staurosporine Reference c-Met Inhibitor-0.237

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. Data for some compounds were presented as a range in the source material.[1]

To further assess selectivity, compound 11a was screened against a panel of six other kinases at a concentration of 10 µM. The results indicated that compound 11a did not show significant inhibition against this panel, suggesting a favorable selectivity profile for the primary targets, VEGFR-2 and c-Met.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assay used to generate the data above.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized benzoxazole derivatives against VEGFR-2 and c-Met kinases.

Principle: The assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase. The activity is measured by detecting the amount of ADP produced, which is directly proportional to the kinase activity. A luminogenic signal is generated in a coupled reaction where the ADP is converted to ATP, and then the ATP is used by a luciferase to produce light.

Materials:

  • Synthesized benzoxazole derivatives

  • VEGFR-2 and c-Met enzymes

  • Substrate peptides for each kinase

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Reference inhibitors (Sorafenib for VEGFR-2, Staurosporine for c-Met)

  • Assay buffer

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: The test compounds and reference inhibitors are serially diluted to various concentrations in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared in a 96-well plate containing the specific kinase, its corresponding substrate peptide, and the assay buffer.

  • Incubation with Inhibitor: The serially diluted test compounds are added to the wells containing the kinase reaction mixture. Control wells with no inhibitor and with the reference inhibitor are also included.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each well. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and ADP Detection: After the incubation period, the ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: The Kinase Detection Reagent is then added to each well. This reagent contains luciferase and its substrate, which converts the newly synthesized ATP (from the ADP produced by the kinase) into a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescence data is converted to percent inhibition relative to the control wells without any inhibitor. The IC50 values are then calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Permeability Vascular Permeability PKC->Permeability VEGF VEGF VEGF->VEGFR2

Caption: VEGFR-2 signaling cascade in angiogenesis.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow A 1. Compound Dilution C 3. Add Compound to Mixture A->C B 2. Prepare Kinase/ Substrate Mixture B->C D 4. Initiate Reaction with ATP & Incubate C->D E 5. Terminate Reaction & Deplete ATP D->E F 6. Add Detection Reagent E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 G->H

Caption: In vitro kinase inhibition assay workflow.

References

New Benzoxazole Compounds Demonstrate Superior Efficacy and Selectivity Over Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have revealed a new class of benzoxazole derivatives that exhibit potent anticancer activity, in some cases surpassing the efficacy of established chemotherapeutic agents. These novel compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), and lung (A549) cancers. Notably, several of these derivatives show a promising safety profile, with higher selectivity for cancer cells over normal cell lines.

This guide provides a comparative analysis of the efficacy of these new benzoxazole compounds against existing drugs, supported by experimental data from recent literature. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the critical evaluation of these findings.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various new benzoxazole derivatives compared to standard anticancer drugs. A lower IC50 value indicates greater potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) Against Breast Cancer Cell Lines

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)Reference
New Benzoxazole Derivatives
Compound 11 3.795.63[1]
Compound 12 6.056.14[1]
Compound 12l 15.21-[2]
Compound 4c Potent (IC50 < 10 µM)Potent (IC50 < 10 µM)[3]
Existing Anticancer Drugs
Sorafenib7.267.47[1]
Doxorubicin--

Table 2: Comparative Cytotoxicity (IC50 in µM) Against Liver and Lung Cancer Cell Lines

CompoundHepG2 (Liver)A549 (Lung)Reference
New Benzoxazole Derivatives
Compound 12l 10.50-[2]
Compound 14a 3.95-[4]
Compound 14b 4.61-[4]
Compound 4c -Less Potent[3]
Existing Anticancer Drugs
Sorafenib5.57-[2]

Table 3: Comparative VEGFR-2 Kinase Inhibition (IC50 in µM)

CompoundVEGFR-2 InhibitionReference
New Benzoxazole Derivatives
Compound 12l 0.097[2]
Existing Anticancer Drugs
Sorafenib0.048[2]

Experimental Protocols

Detailed methodologies for the key assays used to generate the data in this guide are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzoxazole compounds or standard drugs for 48-72 hours.

  • MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

  • Assay Principle: The assay typically utilizes a recombinant human VEGFR-2 kinase and a synthetic peptide substrate. The kinase reaction is initiated by the addition of ATP.

  • Compound Incubation: The benzoxazole compounds or a known inhibitor (e.g., Sorafenib) are pre-incubated with the VEGFR-2 enzyme.

  • Kinase Reaction: The reaction is started by adding the peptide substrate and ATP. The mixture is incubated to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody that specifically recognizes the phosphorylated form. This can be detected through various methods, such as ELISA or luminescence-based assays.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity is determined.

Western Blot for Apoptosis-Related Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved Caspase-3.

  • Cell Lysis: Cancer cells treated with the benzoxazole compounds are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (Bax, Bcl-2, cleaved Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

Mechanism of Action and Signaling Pathways

Many of the new benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and survival. A primary mechanism identified is the inhibition of VEGFR-2, which disrupts angiogenesis, the process of new blood vessel formation that is crucial for tumor nourishment.[2]

Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like Caspase-3.

Below are diagrams illustrating the experimental workflow and a key signaling pathway targeted by these novel compounds.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_data Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HepG2) treatment Treatment with Benzoxazole Compounds & Controls cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay kinase_assay VEGFR-2 Kinase Inhibition Assay treatment->kinase_assay western_blot Western Blot for Apoptosis Markers (Bax, Bcl-2, Caspase-3) treatment->western_blot data_analysis Data Analysis and Comparison mtt_assay->data_analysis kinase_assay->data_analysis western_blot->data_analysis

Experimental Workflow for Efficacy Benchmarking

vegfr2_apoptosis_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase3_inactive Pro-Caspase-3 Bax->Caspase3_inactive Activates Caspase3_active Cleaved Caspase-3 (Active) Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Executes Benzoxazole New Benzoxazole Compounds Benzoxazole->VEGFR2 Inhibits Benzoxazole->Bcl2 Downregulates Benzoxazole->Bax Upregulates

VEGFR-2 and Apoptosis Signaling Pathway

References

A Comparative Guide to the Efficacy of Benzoxazole Analogs: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the in vitro and in vivo efficacy of a series of substituted benzoxazole analogs, offering insights into their therapeutic potential. The data presented herein is a synthesis of findings from preclinical studies, aimed at informing rational drug design and guiding further research in the development of novel cancer therapeutics.

In Vitro Efficacy: Cytotoxicity Against Human Cancer Cell Lines

A series of novel benzoxazole-benzamide conjugates were synthesized and evaluated for their anti-proliferative activities against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrate a range of cytotoxic potencies.

Compound IDModificationsIC50 (µM) vs. HCT-116[1]IC50 (µM) vs. MCF-7[1]
1 Unsubstituted benzoxazole, Cyclohexyl amide7.27.8
9 5-Chloro-benzoxazole, Cyclohexyl amide10.511.2
10 5-Chloro-benzoxazole, Phenyl amide9.810.5
11 5-Chloro-benzoxazole, 4-Chlorophenyl amide8.59.1
12 5-Chloro-benzoxazole, 4-Methoxyphenyl amide12.313.5
15 5-Chloro-benzoxazole, Benzoyl hydrazide15.617.2
Sorafenib Reference Drug5.34.2

In Vivo Efficacy: A Case Study in a Xenograft Model

Treatment GroupDosageMean Tumor Volume (end of study)Tumor Growth Inhibition (%)
ControlVehicle558% of initial volume-
Compound S6 300 mg/kg205.9% of initial volumeSignificant reduction
5-Fluorouracil Standard Chemotherapy93.27% of initial volumeSignificant reduction

These findings indicate that benzoxazole derivatives can translate their in vitro cytotoxicity into tangible in vivo antitumor effects, although potency and pharmacokinetic properties play a crucial role in the transition from a cellular to a whole-organism context.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the benzoxazole analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (MCF-7 and HCT-116) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and the reference drug, sorafenib, and incubated for an additional 48 hours.

  • MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Model

The in vivo anticancer efficacy was evaluated using a xenograft model in immunodeficient mice.

  • Tumor Cell Implantation: Human colorectal carcinoma cells (DLD-1) were subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment Administration: The mice were randomized into treatment and control groups. The test compound (e.g., Compound S6) and a standard chemotherapeutic agent (5-Fluorouracil) were administered orally or via injection according to the study protocol.[2]

  • Tumor Measurement: Tumor volume was measured periodically using calipers.

  • Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the treated groups to the control group.

Signaling Pathway and Experimental Workflow

The anticancer activity of many benzoxazole derivatives is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Benzoxazole Benzoxazole Analog Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole analogs.

The general workflow for the evaluation of these compounds from synthesis to preclinical assessment is outlined below.

Experimental_Workflow Synthesis Synthesis of Benzoxazole Analogs InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Efficacy (Xenograft Model) Lead_ID->InVivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Tox Toxicology Studies PK_PD->Tox Clinical Clinical Trials Tox->Clinical

Caption: Preclinical development workflow for benzoxazole-based anticancer agents.

Comparative Analysis and Future Directions

The presented data highlights a crucial aspect of drug development: the transition from in vitro to in vivo efficacy. While the in vitro cytotoxicity assays provide a valuable initial screening tool to identify potent compounds, the in vivo models are indispensable for evaluating the overall therapeutic potential, taking into account factors like bioavailability, metabolism, and toxicity.

The benzoxazole-benzamide conjugates, particularly those with a 5-chloro substitution, demonstrate promising low micromolar activity against colorectal and breast cancer cell lines in vitro. The representative in vivo data, although on a different but structurally related compound, corroborates the potential of the benzoxazole scaffold to inhibit tumor growth in a preclinical setting.

Future research should focus on:

  • Direct in vivo evaluation of the most potent analogs identified in in vitro screens to establish a direct structure-activity relationship in a whole-organism context.

  • Pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

  • Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by these analogs.

By systematically addressing these aspects, the development of 2-Methyl-1,3-benzoxazol-5-amine analogs and other related benzoxazole derivatives can be advanced towards clinically viable anticancer agents.

References

Comparative Docking Analysis of 2-Methyl-1,3-benzoxazol-5-amine Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies on derivatives of 2-Methyl-1,3-benzoxazol-5-amine and related benzoxazole structures. It offers insights into their potential as therapeutic agents by summarizing binding affinities, experimental protocols, and structure-activity relationships from recent studies.

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Computational methods, particularly molecular docking, have become indispensable tools for predicting the binding modes and affinities of novel derivatives, thereby guiding the synthesis and development of more potent drug candidates.[5][6][7] This guide synthesizes findings from multiple studies to present a comparative analysis of various benzoxazole derivatives.

Comparative Analysis of Binding Affinities and Biological Activity

The following tables summarize the quantitative data from various studies on benzoxazole derivatives, including their biological activities and, where available, their molecular docking scores against relevant protein targets.

Table 1: Antimicrobial Activity and Docking Scores of Benzoxazole Derivatives

Compound SeriesTarget Organism/ProteinActivity (MIC in µg/mL or µM)Docking Score (kcal/mol)Reference
2-(4-substitutedphenyl/benzyl)benzoxazolesM. tuberculosis H37RV8 - 256 µg/mL-[8]
2-Phenyl & N-phenyl-1,3-benzoxazol-2-amine derivativesE. coli, S. aureus, C. albicansZone of inhibition at 25 µg/mL-[1]
Azo linked substituted benzoxazolesS. aureus, E. coliGood to moderate-[9]
2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazidesS. aureus, B. subtilis, P. aeruginosa, K. pneumoniaModerate to good-[6]
2-(p-methylphenyl)benzoxazole DerivativesVarious bacteria and fungi-Not specified[10]
5-amino-2-(4-substitutedphenyl/benzyl)benzoxazolesM. tuberculosis (InhA enzyme)MIC: 8 µg/mL for compounds 3a, 3c, 3fGood binding interactions observed[8]
Four new benzoxazole derivatives (M3-M6)Gram (+), Gram (-) bacteria and fungiMIC: 64 - 256 μg/mLNot specified[5]

Table 2: Anticancer Activity of Benzoxazole Derivatives

Compound SeriesCell LineActivity (IC50 in µM)Target ProteinReference
Benzoxazole analoguesHCT116 (Human colorectal carcinoma)Compounds 4, 6, 25, 26 showed best activity-[2][11]
Benzoxazole derivatives with reversed phenyl amide linkerMDA-MB-231, MCF-7 (Breast cancer)Compounds 11 & 12: 5.63 & 6.14 µM (MDA-MB-231)PARP-2[12]
Thymoquinone-derived benzoxazolesHeLa, HepG21f was most potentAkt, IGF1R β[13]

Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives

Compound SeriesAssayActivityUlcerogenic ActivityReference
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamideCarrageenan-induced paw edema45.1–81.7% protectionLess ulcerogenic than ibuprofen[14]
Substituted thiazolidinones and azetidinones from 2-mercapto benzoxazole-Good -c-docker interaction energyLess than standard[15]

Experimental Protocols

This section details the methodologies employed in the cited studies for synthesis, molecular docking, and biological evaluation.

General Synthesis of Benzoxazole Derivatives

A common method for synthesizing the benzoxazole core involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. For instance, 2-(4-substituted benzyl)-5-substituted benzoxazole derivatives can be synthesized by reacting 2-amino-4-substituted phenol with a 4-substituted phenylacetic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures.[16] Another approach involves the reaction of o-phenylenediamine with chloroacetic acid to form a benzimidazole intermediate, which is then reacted with benzo[d]oxazole-2-thiol.[2]

Molecular Docking Protocol

Molecular docking studies are crucial for understanding the potential interactions between a ligand (the benzoxazole derivative) and a protein target. A typical workflow is as follows:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 2D structures of the benzoxazole derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Schrödinger's Glide) is used to place the ligand in the active site of the protein in various conformations and orientations. The program then scores these poses based on a scoring function that estimates the binding affinity.[7]

For example, in the study of benzoxazole derivatives as inhibitors of M. tuberculosis, docking was performed into the active site of the InhA enzyme (PDB: 3FNE) to understand the ligand-protein interactions.[8]

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds is often evaluated using the microdilution or agar diffusion method.[1][5] The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a common metric for antimicrobial activity.[2][9]

Anticancer Activity Assay

The in vitro anticancer activity of compounds is frequently assessed using the MTT assay on various cancer cell lines.[12] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is an indicator of cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[12]

Visualizing Molecular Docking and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the comparative studies of benzoxazole derivatives.

General Workflow for Drug Discovery with Benzoxazole Derivatives cluster_design Design & Synthesis cluster_computational Computational Analysis cluster_biological Biological Evaluation Design Derivative Design Synthesis Chemical Synthesis Design->Synthesis Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization Docking Molecular Docking Characterization->Docking Structures Antimicrobial Antimicrobial Assays Characterization->Antimicrobial Anticancer Anticancer Assays Characterization->Anticancer AntiInflammatory Anti-inflammatory Assays Characterization->AntiInflammatory ADMET ADMET Prediction Docking->ADMET SAR Structure-Activity Relationship (SAR) Analysis Docking->SAR Binding Scores Antimicrobial->SAR Anticancer->SAR AntiInflammatory->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for benzoxazole derivative drug discovery.

Hypothetical Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., IGF1R) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Benzoxazole Benzoxazole Derivative (e.g., Compound 1f) Benzoxazole->Receptor Inhibits Phosphorylation Benzoxazole->Akt Inhibits Phosphorylation

Caption: Inhibition of Akt signaling by benzoxazole derivatives.

Conclusion

The comparative analysis of docking studies and biological evaluations of this compound and related derivatives reveals their significant potential across various therapeutic areas. The antimicrobial studies highlight their efficacy against a range of bacterial and fungal pathogens, with some derivatives showing promising activity against drug-resistant strains of M. tuberculosis. In the realm of oncology, benzoxazole derivatives have demonstrated potent cytotoxic effects against breast and colorectal cancer cell lines by targeting key enzymes like PARP-2 and signaling pathways such as Akt. Furthermore, their anti-inflammatory properties, coupled with reduced ulcerogenic potential compared to standard drugs, make them attractive candidates for further investigation. The integration of molecular docking has proven invaluable in elucidating binding modes and guiding the rational design of more effective compounds. Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic profiles.

References

Head-to-head comparison of different analytical techniques for 2-Methyl-1,3-benzoxazol-5-amine characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Analytical Techniques for the Characterization of 2-Methyl-1,3-benzoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and quantification of this compound (CAS No. 72745-76-7, Molecular Formula: C₈H₈N₂O, Molecular Weight: 148.16 g/mol ). The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of this compound in research and development settings. This document outlines the principles, experimental protocols, and expected outcomes for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Overview of Analytical Techniques

The characterization of a small organic molecule like this compound requires a multi-faceted approach. While chromatographic techniques are ideal for assessing purity and quantifying the compound, spectroscopic methods are indispensable for confirming its chemical structure.

Technique Principle Information Obtained Sample Requirements Advantages Disadvantages
HPLC Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Purity, quantification, detection of impurities and degradation products.Soluble in mobile phase.High sensitivity, high resolution, suitable for non-volatile compounds, well-established for quantification.[1][2][3]Requires reference standards for quantification, can be more complex to develop methods.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identification based on retention time and mass spectrum, quantification, molecular weight, and structural fragmentation.Volatile and thermally stable (or requires derivatization).Excellent sensitivity and selectivity, provides structural information from mass fragmentation.[4][5]Not suitable for non-volatile or thermally labile compounds; derivatization can add complexity.[4]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Detailed structural information (¹H and ¹³C skeleton), connectivity of atoms, stereochemistry.Soluble in deuterated solvent, requires ~1-10 mg of pure sample.Unparalleled for unambiguous structure elucidation, non-destructive.[6]Lower sensitivity compared to MS, relatively expensive instrumentation.
FTIR Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions of functional groups.Identification of functional groups (e.g., N-H, C=N, C-O, aromatic rings).Solid or liquid, minimal sample preparation.Fast, simple, provides a "fingerprint" of the molecule, non-destructive.[7][8][9]Provides limited information on the overall molecular structure; not ideal for quantification.

Experimental Protocols and Expected Data

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of this compound. A reverse-phase method using a C18 column is typically effective for separating aromatic heterocyclic amines.[1][2][10]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The use of formic acid makes the method MS-compatible.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning a standard solution to find the maximum absorbance (λmax), expected to be in the UV range.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results: A successful analysis will yield a single, sharp peak for the pure compound at a specific retention time. The peak area can be used for quantification against a calibration curve prepared from a reference standard. The presence of other peaks would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive identification through a combination of chromatographic retention time and a mass fragmentation pattern, which serves as a molecular fingerprint.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~0.1 mg/mL. For some heterocyclic amines, derivatization may be required to improve volatility, but direct analysis should be attempted first.[4]

Expected Results: The analysis will show a peak at a characteristic retention time. The mass spectrum for this peak should display a molecular ion [M]⁺ peak at m/z = 148, corresponding to the molecular weight of the compound. Key fragmentation patterns would arise from the loss of a methyl group or cleavage of the benzoxazole ring system.

NMR Spectroscopy (¹H and ¹³C)

NMR is the most powerful technique for the de novo structural confirmation of this compound.[6]

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Experiments: Acquire standard ¹H NMR and ¹³C NMR spectra.

Expected Results:

  • ¹H NMR (predicted in DMSO-d₆):

    • A singlet around δ 2.5 ppm for the methyl (-CH₃) protons (3H).

    • A broad singlet around δ 5.0-5.5 ppm for the amine (-NH₂) protons (2H).

    • Three signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. Their specific splitting patterns (e.g., doublet, doublet of doublets) will confirm their positions relative to each other and the amine group.

  • ¹³C NMR (predicted in DMSO-d₆):

    • Eight distinct carbon signals are expected.

    • A signal around δ 10-20 ppm for the methyl carbon.

    • Multiple signals in the aromatic/heterocyclic region (δ 100-165 ppm), including the quaternary carbons of the benzoxazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule, providing complementary data for structural confirmation.[11][12]

Experimental Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and press into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Analysis: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Results: The FTIR spectrum will display characteristic absorption bands confirming the presence of key functional groups.

Summary of Expected Quantitative Data

Technique Parameter Expected Value
Mass Spectrometry Molecular Ion (m/z)148
¹H NMR Chemical Shift (δ, ppm)~2.5 (s, 3H, -CH₃)~5.2 (br s, 2H, -NH₂)~6.6-7.4 (m, 3H, Ar-H)
¹³C NMR Chemical Shift (δ, ppm)~14 (-CH₃)~105-165 (Aromatic & Oxazole Carbons)
FTIR Wavenumber (cm⁻¹)~3450-3300 (N-H stretch, amine)~3100-3000 (Aromatic C-H stretch)~1640 (C=N stretch)~1600, 1480 (Aromatic C=C stretch)~1250 (C-O stretch)

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.

G Sample Sample of This compound Purity Purity & Quantification Sample->Purity Structure Structural Elucidation Sample->Structure HPLC HPLC Analysis Purity->HPLC Primary Method GCMS GC-MS Analysis Purity->GCMS Secondary Method Structure->GCMS MW & Fragmentation NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR Definitive Structure FTIR FTIR Spectroscopy Structure->FTIR Functional Groups Integration Data Integration & Review HPLC->Integration GCMS->Integration NMR->Integration FTIR->Integration Report Final Characterization Report (Purity, Identity Confirmed) Integration->Report

References

Safety Operating Guide

Proper Disposal Procedures for 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Methyl-1,3-benzoxazol-5-amine (CAS No: 72745-76-7). Adherence to these guidelines is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guidance is intended to supplement, not replace, institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile and to use appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed and causes serious eye irritation.

Table 1: Hazard and Safety Information

PropertyInformation
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Solid
GHS Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.
GHS Precautionary Statements P264, P280, P301 + P312, P305 + P351 + P338, P337 + P313, P501
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.

Required Personal Protective Equipment (PPE):

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required. Ensure full skin coverage.
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a respirator is recommended.[1]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program. Incineration in a licensed facility is the preferred method to ensure complete destruction.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect all solid this compound, including contaminated items such as weighing paper, spatulas, and disposable lab equipment, in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[1]

Step 2: Waste Container Labeling

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS number (72745-76-7) and any relevant hazard pictograms.

Step 3: Storage of Chemical Waste

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are tightly closed to prevent leaks or spills.

  • Keep waste containers away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifests and handover.

III. Experimental Protocol: Chemical Neutralization (for small quantities)

For situations where small amounts of this compound require neutralization before disposal, the following protocol can be adapted. As an aromatic amine, it can be neutralized by a weak acid to form a salt, which is generally less hazardous. This is a general guideline and should be tested on a very small scale before proceeding with larger quantities.

Objective: To neutralize the basic amino group of this compound with a weak acid to form a more stable salt.

Materials:

  • This compound waste

  • 1M Citric Acid solution

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Preparation: Work within a chemical fume hood and wear all required PPE. Place the container with the this compound waste on a stir plate within an ice bath to manage any exothermic reaction.

  • Dilution: If the waste is a solid, dissolve it in a suitable solvent in which both the amine and the resulting salt are soluble. If it is a solution, proceed to the next step.

  • Neutralization: Slowly add the 1M citric acid solution to the stirring amine waste. Monitor the pH of the solution periodically. If a significant temperature increase is observed, pause the addition to allow the solution to cool.

  • Endpoint: Continue adding the citric acid solution until the pH of the mixture is between 6.0 and 7.0.

  • Disposal of Neutralized Waste: The resulting neutralized solution should be collected as hazardous waste and disposed of through your institution's EHS program. Although neutralized, it may still contain organic compounds that are not suitable for drain disposal.

IV. Emergency Procedures for Spills

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep it operational.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for hazardous waste disposal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

V. Visualization of Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal_path Disposal Pathway cluster_spill Spill Response start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Labeled, Sealed Container fume_hood->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs spill Accidental Spill Occurs evacuate Evacuate & Secure Area spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain cleanup Collect Contaminated Material as Hazardous Waste contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->collect_waste Dispose of Cleanup Materials

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-1,3-benzoxazol-5-amine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 72745-76-7

  • Molecular Formula: C₈H₈N₂O[1]

  • Molecular Weight: 148.16 g/mol [1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its hazard classifications.

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral4H302WarningHarmful if swallowed
Serious Eye Irritation/Damage2AH319WarningCauses serious eye irritation
Skin Corrosion/Irritation2H315WarningCauses skin irritation
Specific Target Organ Toxicity3H335WarningMay cause respiratory irritation

GHS Pictogram:

  • GHS07: Exclamation Mark[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear protective gloves and clothing to prevent skin contact.[2]
Respiratory Protection Use only outdoors or in a well-ventilated area.[2] Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the chemical's stability and preventing accidents.

Handling:

  • Wash face, hands, and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Avoid dust formation.[2]

  • Ensure adequate ventilation, especially in confined areas.[2]

  • Eyewash stations and safety showers must be close to the workstation location.[2]

Storage:

  • Store in a well-ventilated place.[2]

  • Keep container tightly closed.[2]

  • Store locked up.[2]

  • This compound is a combustible solid.[1]

Emergency and First-Aid Measures

Immediate and appropriate first-aid is critical in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
Spill and Disposal Procedures

In the event of a spill, follow these procedures to mitigate the hazard. For disposal, adhere to approved waste disposal protocols.

Spill Response:

  • Sweep up and shovel into suitable containers for disposal.[2]

  • Avoid dust formation.[2]

  • Use dry clean up procedures and avoid generating dust.[3]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Workflow and Safety Protocol Diagrams

To ensure operational clarity, the following diagrams illustrate the necessary workflows for handling and emergency response.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Required PPE (Gloves, Goggles, Lab Coat) Prepare Workspace 2. Ensure Proper Ventilation & Access to Safety Equipment Don PPE->Prepare Workspace Weigh Solid 3. Weigh Compound in a Ventilated Enclosure Prepare Workspace->Weigh Solid Dissolve/React 4. Perform Experimental Procedures Weigh Solid->Dissolve/React Decontaminate 5. Decontaminate Glassware & Surfaces Dissolve/React->Decontaminate Dispose Waste 6. Dispose of Waste in Approved Container Decontaminate->Dispose Waste Remove PPE 7. Remove PPE and Wash Hands Thoroughly Dispose Waste->Remove PPE

Caption: Standard operating procedure for handling this compound.

Emergency Response Protocol for Spills Spill Occurs Spill of Solid This compound Evacuate 1. Evacuate Immediate Area if Necessary Spill Occurs->Evacuate Don PPE 2. Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->Don PPE Contain Spill 3. Use Dry Method to Contain Spill (Avoid Dust) Don PPE->Contain Spill Collect 4. Carefully Sweep or Scoop into a Labeled Waste Container Contain Spill->Collect Clean Area 5. Decontaminate Spill Area Collect->Clean Area Dispose 6. Dispose of Waste According to Institutional Protocols Clean Area->Dispose Report 7. Report the Incident Dispose->Report

Caption: Step-by-step procedure for managing a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.